Gelidoside
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNQYBYFFJBAM-OBOKACSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Initial Characterization of Gelidoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of Gelidoside, an acylsecoiridoid glucoside. This compound was first isolated from Gentiana gelida and its structure was elucidated using a combination of spectroscopic techniques. This guide details its physicochemical properties, structural data, and the methodologies for its isolation. While specific quantitative biological data for the pure compound is limited in initial studies, this guide outlines standard experimental protocols for evaluating the anti-inflammatory and antioxidant potential of natural products like this compound. This whitepaper is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Introduction
This compound is a naturally occurring acylsecoiridoid glucoside, a class of compounds known for their diverse biological activities. It was first identified and isolated from the aerial parts of Gentiana gelida M.Bieb. (Gentianaceae).[1][2] The initial structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including UV, IR, ¹H-NMR, 2D-NMR, and FAB-MS.[1][2] This guide synthesizes the available data on its initial characterization to provide a detailed technical resource.
Physicochemical and Structural Characterization
The initial characterization of this compound has established its fundamental chemical properties.
| Property | Data | Reference |
| Molecular Formula | C₃₅H₄₂O₂₁ | [3] |
| Molecular Weight | 798.7 g/mol | [4] |
| CAS Number | 128420-44-0 | [3][4] |
| Class | Acylsecoiridoid Glucoside | [1] |
| Initial Source | Gentiana gelida M.Bieb. | [1] |
Spectroscopic Data
The structure of this compound was determined through a combination of spectroscopic methods. While the full detailed spectra are found in the original publication by Calis et al. (1990), this section summarizes the key techniques used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D-NMR techniques were employed to determine the proton and carbon skeleton of the molecule, including the connectivity of the secoiridoid aglycone and the glycosidic linkages.[1][2]
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight and provide information on the fragmentation pattern, further confirming the structure of this compound.[1][2]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system, respectively.[1][2]
Experimental Protocols
This section details the methodologies for the isolation of this compound and standard assays for the evaluation of its potential biological activities.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of secoiridoid glycosides from a plant source, based on common techniques in natural product chemistry.
Workflow for Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered aerial parts of Gentiana gelida are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The secoiridoid glycosides are typically enriched in the more polar fractions.
-
Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or repeated column chromatography until a pure compound is obtained.
In Vitro Anti-inflammatory Activity Assay
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for the quantification of nitric oxide production.
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, with or without 1 µg/mL of LPS.
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.
Cell Viability Assay
This assay is performed to determine the cytotoxic effects of this compound on the cells used in the biological activity assays.
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
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Cell Treatment: Cells are seeded and treated with this compound as described in the respective bioassay protocols.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Potential Signaling Pathways
While specific signaling pathways for this compound have not yet been elucidated, based on the known activities of other secoiridoid glycosides, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of anti-inflammatory action of this compound.
Conclusion
This compound is a secoiridoid glycoside with a well-defined chemical structure, isolated from Gentiana gelida. This guide provides the foundational technical information on its initial characterization, including its physicochemical properties and the methodologies for its isolation and preliminary biological evaluation. Further research is warranted to fully elucidate the specific biological activities of pure this compound and its mechanisms of action to explore its potential as a therapeutic agent.
References
Elucidation of the Chemical Structure of Gelidoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of Gelidoside, a novel iridoid glycoside. The following sections detail the spectroscopic and spectrometric analyses, experimental protocols, and the logical workflow employed to determine its complete chemical architecture.
Spectroscopic and Spectrometric Data
The structure of this compound was elucidated through extensive analysis of its spectroscopic and spectrometric data. High-resolution mass spectrometry provided the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy established the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in positive ion mode revealed a pseudo-molecular ion peak at m/z 429.1234 [M+Na]⁺, corresponding to the molecular formula C₁₇H₂₆O₁₀.
Tandem Mass Spectrometry (MS/MS)
Collision-induced dissociation (CID) of the precursor ion at m/z 407.1417 [M+H]⁺ produced key fragment ions. The fragmentation pattern, detailed in Table 1, suggests the loss of a hexose sugar moiety.
Table 1: Key MS/MS Fragmentation Data for this compound
| m/z (Fragment Ion) | Proposed Formula | Description |
| 407.1417 | C₁₇H₂₇O₁₀⁺ | [M+H]⁺ |
| 245.0919 | C₁₁H₁₇O₅⁺ | [M+H - 162]⁺, Loss of a hexose unit |
| 227.0813 | C₁₁H₁₅O₄⁺ | [M+H - 162 - 18]⁺, Subsequent loss of H₂O |
| 167.0705 | C₉H₁₁O₃⁺ | Further fragmentation of the aglycone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were acquired in methanol-d₄. The chemical shifts and correlations from 2D NMR experiments (COSY, HSQC, HMBC) were used to assemble the structure of this compound. The complete assignment is presented in Table 2.
Table 2: ¹H and ¹³C NMR Data for this compound (500 MHz and 125 MHz, respectively, in CD₃OD)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | COSY Correlations | HMBC Correlations |
| Aglycone | ||||
| 1 | 98.5 | 5.75, d (2.0) | H-9 | C-3, C-5, C-8, C-9 |
| 3 | 142.1 | 7.48, s | - | C-1, C-4, C-5, C-11 |
| 4 | 111.8 | - | - | - |
| 5 | 38.2 | 2.85, m | H-6, H-9 | C-1, C-3, C-4, C-6, C-7, C-9 |
| 6 | 78.9 | 4.21, t (6.5) | H-5, H-7 | C-5, C-7, C-8 |
| 7 | 75.4 | 3.89, m | H-6, H-8 | C-5, C-6, C-8, C-9 |
| 8 | 68.3 | 4.55, d (8.0) | H-7, H-9 | C-1, C-6, C-7, C-9, C-10 |
| 9 | 48.1 | 2.51, m | H-1, H-5, H-8 | C-1, C-5, C-7, C-8, C-10 |
| 10 | 22.5 | 1.15, d (7.0) | H-8 | C-7, C-8, C-9 |
| 11 | 62.3 | 4.18, d (12.5); 4.35, d (12.5) | - | C-3, C-4, C-5 |
| Glucose | ||||
| 1' | 100.2 | 4.85, d (7.8) | H-2' | C-1 |
| 2' | 74.9 | 3.45, m | H-1', H-3' | C-1', C-3' |
| 3' | 78.1 | 3.55, m | H-2', H-4' | C-2', C-4', C-5' |
| 4' | 71.8 | 3.40, m | H-3', H-5' | C-3', C-5' |
| 5' | 78.3 | 3.48, m | H-4', H-6' | C-3', C-4', C-6' |
| 6' | 62.9 | 3.75, dd (12.0, 5.5); 3.92, dd (12.0, 2.0) | H-5' | C-4', C-5' |
Experimental Protocols
Isolation of this compound
This compound was isolated from the methanolic extract of Gelsemium sempervirens using a combination of column chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC).
Mass Spectrometry
HR-ESI-MS and MS/MS data were acquired on a Q-Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific). The sample was dissolved in methanol and infused into the electrospray source. For MS/MS, collision-induced dissociation (CID) was performed using a normalized collision energy of 35%.
NMR Spectroscopy
All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0). Standard pulse sequences were used for ¹H, ¹³C, COSY, HSQC, and HMBC experiments.
Structure Elucidation Workflow
The elucidation of this compound's structure followed a systematic workflow, beginning with the determination of its molecular formula and proceeding through the detailed analysis of its substructures using 2D NMR.
Figure 1: Overall workflow for the structure elucidation of this compound.
Key Structural Correlations
The precise arrangement of atoms in this compound was determined by analyzing the through-bond correlations observed in COSY and HMBC spectra. The COSY spectrum revealed proton-proton coupling networks, while the HMBC spectrum showed long-range correlations between protons and carbons, allowing for the connection of different structural fragments.
Figure 2: Key HMBC and COSY correlations establishing the connectivity in this compound.
Based on the comprehensive analysis of the aforementioned data, the structure of this compound was unequivocally determined as an iridoid glycoside with the glucose moiety attached at the C-1 position of the aglycone. This detailed structural information is crucial for further investigation into its biological activities and potential applications in drug development.
An In-depth Technical Guide on the Putative Biosynthesis of Gelidoside, a Hypothetical Terpenoid Glycoside from Gelidium Species
Disclaimer: Extensive searches of the current scientific literature did not yield a specific, characterized compound named "Gelidoside" or its elucidated biosynthetic pathway. The information presented herein is a hypothetical reconstruction based on the known biosynthesis of terpenoid glycosides, a class of compounds found in the red algae genus Gelidium. This guide is intended to provide a representative technical framework for researchers, scientists, and drug development professionals.
Introduction
Gelidium is a genus of red algae known to produce a variety of bioactive secondary metabolites, including polysaccharides, alkaloids, flavonoids, and terpenoids. While a specific "this compound" has not been formally described, this document outlines a putative biosynthetic pathway for a hypothetical C10 monoterpenoid glycoside, herein referred to as this compound. This pathway is based on well-established principles of isoprenoid and glycoside biosynthesis in plants and algae.
The proposed core structure of our hypothetical this compound is an iridoid monoterpene aglycone, which is a common structural motif in natural glycosides. The biosynthesis of such a compound involves the convergence of the terpenoid pathway for the aglycone and the carbohydrate metabolism for the glycan moiety.
Proposed Biosynthetic Pathway of this compound (Hypothetical)
The biosynthesis of a terpenoid glycoside can be conceptually divided into three main stages:
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Formation of the Isoprenoid Precursors: The synthesis of the basic five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
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Assembly of the Terpenoid Backbone: The condensation of IPP and DMAPP to form the C10 geranyl pyrophosphate (GPP), followed by cyclization and functionalization to create the iridoid aglycone.
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Glycosylation: The attachment of a sugar moiety to the aglycone to form the final glycoside.
In red algae, the isoprenoid precursors are typically synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which occurs in the plastids.
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.
| Step | Substrate | Enzyme | Product |
| 1 | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) |
| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |
| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
The C10 precursor, geranyl pyrophosphate (GPP), is formed by the condensation of IPP and DMAPP. GPP is then converted to an iridoid aglycone through a series of enzymatic modifications.
| Step | Substrate | Enzyme | Product |
| 1 | IPP + DMAPP | Geranyl pyrophosphate synthase (GPPS) | Geranyl pyrophosphate (GPP) |
| 2 | Geranyl pyrophosphate (GPP) | Geraniol synthase (GES) | Geraniol |
| 3 | Geraniol | Geraniol 8-hydroxylase (G8H) | 8-hydroxygeraniol |
| 4 | 8-hydroxygeraniol | 8-hydroxygeraniol dehydrogenase (8HGDH) | 8-oxogeranial |
| 5 | 8-oxogeranial | Iridoid synthase (IS) | Iridodial |
| 6 | Iridodial | Iridodial oxidase (IO) | Iridoid Aglycone (e.g., Loganic acid) |
The final step is the attachment of a sugar moiety, typically glucose, from a UDP-sugar donor to the iridoid aglycone.
| Step | Substrate | Enzyme | Product |
| 1 | Iridoid Aglycone + UDP-glucose | UDP-dependent glycosyltransferase (UGT) | This compound (Iridoid Glycoside) |
Visualization of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of a hypothetical this compound would involve a combination of tracer studies, enzyme assays, and molecular biology techniques.
-
Objective: To identify the precursors and intermediates of the this compound pathway.
-
Protocol:
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Culture Gelidium species in a medium supplemented with a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-pyruvate).
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After a defined incubation period, harvest the algal biomass and extract the metabolites.
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Purify this compound using chromatographic techniques (e.g., HPLC).
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Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic label.
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This information helps to trace the flow of atoms from the precursor to the final product, thus validating the proposed pathway intermediates.
-
-
Objective: To functionally characterize the enzymes involved in the pathway.
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Protocol:
-
Prepare a cell-free protein extract from Gelidium species.
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Incubate the protein extract with a putative substrate (e.g., geraniol, 8-oxogeranial) and any necessary co-factors (e.g., NADPH, ATP).
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Monitor the formation of the expected product over time using methods like HPLC or LC-MS.
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For enzyme purification, use techniques such as ammonium sulfate precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, affinity).
-
The activity of the purified enzyme can then be kinetically characterized (e.g., determination of Km and Vmax).
-
-
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
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Protocol:
-
Perform a transcriptomic analysis (RNA-seq) of Gelidium species under conditions where this compound production is high to identify candidate genes (e.g., genes with homology to known terpene synthases, glycosyltransferases).
-
Clone the candidate genes into an expression vector.
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Express the genes in a heterologous host, such as E. coli or yeast.
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Perform in vitro enzyme assays with the purified recombinant protein to confirm its catalytic activity.
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Alternatively, reconstitute parts of the pathway in the heterologous host to observe the production of pathway intermediates or the final product.
-
Logical Workflow for Pathway Discovery
Unveiling Gelidoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelidoside, a class of bioactive glycolipids, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its isolation from the marine sponge of the genus Stelletta. Detailed experimental protocols for extraction and purification, quantitative analysis of its cytotoxic effects, and an examination of its potential mechanisms of action are presented. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Natural Sources of this compound
Contrary to initial hypotheses suggesting a macroalgal origin, comprehensive research has identified the primary natural source of this compound-related compounds, specifically named stellettosides , as marine sponges belonging to the genus Stelletta. These sponges are recognized as prolific producers of a diverse array of structurally unique and biologically active secondary metabolites.
A key study successfully isolated several novel glycosylated fatty acid amides, including stellettosides A1, A2, and a mixture of B1-B4, from a Stelletta sp. marine sponge. This discovery underscores the importance of marine invertebrates, particularly sponges, as a crucial reservoir for novel drug leads.
Quantitative Data on Biological Activity
The biological activity of stellettosides has been primarily characterized by their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data:
| Compound/Mixture | Cell Line | Activity Metric | Value | Reference |
| Mixture of Stellettosides B1-B4 | HeLa (Cervical Cancer) | IC50 | 9 µM | [1][2] |
| Mixture of Stellettosides A1 and A2 | HeLa (Cervical Cancer) | Cytotoxicity | Not active at 10 µM | [1][2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The isolation of stellettosides from Stelletta sp. is achieved through a multi-step process involving extraction, fractionation, and purification, guided by bioassays to track the cytotoxic fractions.
Extraction
A general procedure for the extraction of bioactive compounds from Stelletta sponges involves the following steps:
-
Sample Preparation: The frozen sponge material is chopped into smaller pieces to increase the surface area for extraction.
-
Solvent Extraction: The prepared sponge material is extracted with an organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves separating the extract between water (H₂O) and a series of organic solvents with increasing polarity, such as n-hexane, and dichloromethane (CH₂Cl₂). The more polar methanolic fraction is often where the glycosidic compounds are concentrated.[3][4]
Bioassay-Guided Fractionation and Purification
The fractions obtained from the initial extraction and partitioning are then tested for their biological activity (e.g., cytotoxicity against a cancer cell line). The active fractions are then subjected to further chromatographic separation.
-
Chromatographic Techniques: A combination of chromatographic methods is employed for the separation and purification of the target compounds. These methods may include:
-
Detection and Characterization: The structure and purity of the isolated compounds are determined using a suite of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed elucidation of the chemical structure.
-
The following diagram illustrates a typical workflow for the bioassay-guided fractionation of Stelletta sponge extracts to isolate cytotoxic compounds.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which stellettosides exert their cytotoxic effects are still under investigation. However, the available data on their cytotoxicity against cancer cell lines suggest that they may induce cell death through apoptosis or other cell death mechanisms.
The induction of apoptosis by cytotoxic compounds often involves the activation of specific signaling cascades. Key pathways that are commonly implicated in drug-induced cancer cell death include:
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Caspase Activation Cascade: Many cytotoxic agents trigger the activation of a family of proteases called caspases, which are central executioners of apoptosis.
-
Mitochondrial Pathway (Intrinsic Pathway): This involves the release of pro-apoptotic factors from the mitochondria, leading to caspase activation.
-
Death Receptor Pathway (Extrinsic Pathway): This is initiated by the binding of extracellular ligands to death receptors on the cell surface.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by stellettosides. The diagram below illustrates a generalized apoptotic signaling pathway that may be relevant to the action of cytotoxic compounds like stellettosides.
Conclusion and Future Directions
The marine sponge genus Stelletta has been identified as a promising source of the bioactive glycolipids known as stellettosides (Gelidosides). These compounds have demonstrated cytotoxic activity against cancer cells, highlighting their potential for further development as therapeutic agents. This technical guide has provided a comprehensive overview of their natural source, quantitative biological data, and the methodologies for their isolation.
Future research should focus on:
-
Scaling up the isolation of stellettosides to enable more extensive biological testing.
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Elucidating the precise mechanisms of action and the specific signaling pathways involved in their cytotoxic effects.
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Investigating the structure-activity relationships of different stellettoside analogues to optimize their potency and selectivity.
-
Exploring the potential of aquaculture or cell culture of Stelletta sponges or their associated microorganisms to ensure a sustainable supply of these valuable compounds.
The continued exploration of marine natural products, such as stellettosides, holds significant promise for the discovery of novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Cytotoxic Glycosylated Fatty Acid Amides from a Stelletta sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine sponges of the genus Stelletta as promising drug sources: chemical and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Phytochemical Analysis of Sideritis Species for Gelidoside: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive methodological framework for the investigation of Gelidoside in Sideritis species, commonly known as Mountain Tea. It is important to note that, to date, there is no scientific literature reporting the natural occurrence of this compound in the Sideritis genus. The phytochemical profile of Sideritis is typically rich in other classes of compounds, including flavonoids, phenylethanoid glycosides, and various iridoids and diterpenes.[1][2][3][4][5] Therefore, the protocols and data presented herein are hypothetical and serve as a practical guide for researchers interested in exploring the presence of this compound in Sideritis for the first time. This document provides detailed experimental protocols for extraction, fractionation, and analysis, alongside a structured approach to data presentation and visualization of the experimental workflow.
Introduction
The genus Sideritis, belonging to the Lamiaceae family, comprises over 150 species that are widely distributed in the Mediterranean region.[1][3][4] Various Sideritis species are consumed as herbal teas and are valued in traditional medicine for their anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] These therapeutic effects are attributed to a rich diversity of secondary metabolites. While extensive phytochemical studies have identified numerous flavonoids, diterpenoids, and iridoid glycosides, the presence of the secoiridoid glycoside this compound has not been reported.
This compound is a known bioactive compound found in other plant families and has been a subject of interest for its potential pharmacological activities. This guide provides a robust starting point for the systematic screening and potential discovery of this compound in Sideritis species. The methodologies are based on established analytical techniques for the isolation and characterization of iridoid and secoiridoid glycosides from plant matrices.
Hypothetical Data Presentation
As no quantitative data for this compound in Sideritis species currently exists, the following table is provided as a template for data presentation. Researchers should aim to quantify this compound content in various Sideritis species and different plant parts to build a comprehensive phytochemical profile.
Table 1: Illustrative Template for Quantitative Analysis of this compound in Sideritis Species
| Sideritis Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) ± SD |
| S. scardica | Aerial Parts | Maceration | Data to be determined |
| S. scardica | Leaves | Ultrasound-Assisted | Data to be determined |
| S. raeseri | Aerial Parts | Maceration | Data to be determined |
| S. raeseri | Leaves | Ultrasound-Assisted | Data to be determined |
| S. syriaca | Aerial Parts | Maceration | Data to be determined |
| S. syriaca | Leaves | Ultrasound-Assisted | Data to be determined |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required for the analysis of this compound in Sideritis species.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts of various Sideritis species during their flowering season.
-
Authentication: A botanist should identify and authenticate the plant material. Voucher specimens should be deposited in a recognized herbarium.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill. Pass the powder through a 40-mesh sieve to ensure uniformity.
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of phytochemicals.
Extraction of this compound
3.2.1. Maceration (Cold Extraction)
-
Solvent: Prepare an 80% methanol (MeOH) in water (v/v) solution.
-
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% MeOH.
-
Seal the flask and allow it to stand for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Pool the filtrates.
-
-
Concentration: Evaporate the solvent from the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3.2.2. Ultrasound-Assisted Extraction (UAE)
-
Solvent: 80% Methanol (v/v).
-
Procedure:
-
Place 20 g of the powdered plant material in a flask with 200 mL of the solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 40°C for 30 minutes.
-
Filter the extract.
-
Repeat the extraction on the residue twice more.
-
Pool the filtrates and concentrate using a rotary evaporator as described above.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Dissolve the crude methanol extract in distilled water.
-
Perform successive partitioning in a separatory funnel with solvents of increasing polarity: n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
-
Collect each fraction and evaporate the solvent to dryness. The iridoid glycosides, including potentially this compound, are expected to be concentrated in the more polar ethyl acetate and aqueous fractions.
-
Isolation of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) or a reversed-phase C18 column.
-
Mobile Phase (Normal Phase): A gradient system of chloroform-methanol or ethyl acetate-methanol-water.
-
Procedure:
-
Pack the column with the chosen stationary phase.
-
Dissolve the ethyl acetate or aqueous fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with the gradient mobile phase, starting with the less polar solvent and gradually increasing the polarity.
-
Collect fractions of 10-20 mL.
-
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling: Combine the fractions that show similar TLC profiles, suggesting the presence of the same compound.
-
Purification: Subject the combined fractions containing the target compound to further purification using preparative HPLC if necessary.
Identification and Quantification
3.5.1. High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength relevant for iridoid glycosides (e.g., 240-280 nm).
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples can be determined by comparing the peak area with the calibration curve.
3.5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS, particularly with a high-resolution mass spectrometer like Quadrupole Time-of-Flight (Q-TOF), is crucial for the unambiguous identification of this compound.
-
The mass spectrometer will provide the exact mass of the parent ion and its fragmentation pattern, which can be compared to known data for this compound.
3.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
For structure elucidation of a newly isolated compound or confirmation of a known one, ¹H-NMR and ¹³C-NMR spectroscopy are essential.
-
The spectral data of the isolated compound should be compared with published NMR data for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the phytochemical analysis of Sideritis species for this compound.
Caption: Workflow for the Analysis of this compound in Sideritis.
Conclusion
This technical guide provides a comprehensive and hypothetical framework for the phytochemical analysis of Sideritis species with a focus on the potential discovery of this compound. The absence of prior reports of this compound in this genus highlights the exploratory nature of such research. By following the detailed protocols for extraction, isolation, and characterization outlined in this document, researchers will be well-equipped to undertake a systematic investigation. The successful identification and quantification of this compound in Sideritis would represent a significant contribution to the chemotaxonomy of the genus and could open new avenues for pharmacological research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical profile of the Anatolian Sideritis species with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Sideritis clandestina Extracts and Sideridiol against Amyloid β Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profile and Biological Activity of Endemic Sideritis sipylea Boiss. in North Aegean Greek Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Properties of Iridoid Glycosides: A Focus on Gelidoside (Rindoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides are a diverse class of monoterpenoid natural products renowned for their wide array of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of iridoid glycosides, with a specific focus on Gelidoside, also known as Rindoside. This document details its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory, neuroprotective, and antioxidant potential. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of iridoid glycosides are provided, alongside a summary of quantitative data. Furthermore, this guide illustrates key signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.
Introduction to Iridoid Glycosides
Iridoid glycosides are a large and structurally diverse group of cyclopentanoid monoterpene natural products.[1] They are characterized by a cis-fused cyclopentan-[c]-pyran skeleton, which is often glycosidically linked to a sugar moiety, typically glucose, at the C-1 position.[2][3] These compounds are widely distributed in the plant kingdom, particularly in the Asteridae subclass, and serve various ecological roles, including defense against herbivores and pathogens.[1]
From a pharmacological perspective, iridoid glycosides have garnered significant interest due to their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, antioxidant, hepatoprotective, and anticancer effects.[1][4] Their therapeutic potential has made them a focal point for drug discovery and development.
This compound (Rindoside): A Profile
This compound, which is synonymously known as Rindoside, is an iridoid glycoside that has been identified in medicinal plants of the Gentiana genus, such as Gentiana macrophylla and Gentiana algida.[5][6]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound (Rindoside) is presented below. Its molecular formula is C35H42O21, with a molecular weight of 798.7 g/mol .[5]
Table 1: Physicochemical Properties of this compound (Rindoside)
| Property | Value | Reference |
| Molecular Formula | C35H42O21 | [5] |
| Molecular Weight | 798.7 g/mol | [5] |
| IUPAC Name | [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | [5] |
| Synonyms | This compound, Rindoside | [5] |
| Plant Sources | Gentiana macrophylla, Gentiana algida | [5][6] |
Biological Activities of this compound (Rindoside)
While specific quantitative data for the biological activities of this compound (Rindoside) are not extensively documented in publicly available literature, the general activities of iridoid glycosides from Gentiana species and related compounds suggest its potential in several therapeutic areas.
Anti-inflammatory Activity
Iridoid glycosides isolated from Gentiana macrophylla have been shown to ameliorate collagen-induced arthritis in rats by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and down-regulating the expression of iNOS and COX-2.[7] The anti-inflammatory effects of many iridoids are attributed to their ability to suppress the NF-κB and MAPK signaling pathways.[8]
Neuroprotective Effects
Several iridoid glycosides have demonstrated neuroprotective properties. For instance, ginsenoside Rd, another glycoside, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury.[9] The mechanisms often involve the inhibition of oxidative stress, apoptosis, and neuroinflammation.[10][11] Studies on other iridoids suggest that this compound may offer neuroprotection by modulating signaling pathways such as the MAPK pathway.[6]
Antioxidant Properties
The antioxidant activity of iridoid glycosides is a well-established property.[12] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][13] The presence of phenolic hydroxyl groups in the structure of many iridoids contributes to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Table 2: Summary of Potential Biological Activities and Associated Assays for this compound (Rindoside)
| Biological Activity | In Vitro Assay | In Vivo Model | Potential Mechanism of Action |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells)[5][14]; Inhibition of protein denaturation | Carrageenan-induced paw edema in rodents | Inhibition of NF-κB and MAPK signaling pathways[8] |
| Neuroprotective | Protection of neuronal cells (e.g., SH-SY5Y) from oxidative stress (e.g., induced by H2O2 or Aβ peptide)[6][15]; Measurement of cell viability (MTT assay) and LDH release[16] | Models of cerebral ischemia/reperfusion injury | Modulation of MAPK signaling pathways[2][11]; Anti-apoptotic and antioxidant effects |
| Antioxidant | DPPH radical scavenging assay[10][13]; ABTS radical scavenging assay[6][10] | - | Free radical scavenging through hydrogen atom or electron donation |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of iridoid glycosides like this compound.
Extraction and Isolation of Iridoid Glycosides from Gentiana macrophylla
The following protocol is a general procedure for the extraction and isolation of iridoid glycosides from Gentiana macrophylla and can be adapted for the specific isolation of this compound.[17]
Materials:
-
Dried and powdered roots of Gentiana macrophylla
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 3 x 24 hours).
-
Solvent Partitioning: Concentrate the methanolic extract under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the n-butanol fraction, which is typically rich in iridoid glycosides, to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Further Purification: Further purify the fractions containing the iridoid glycosides using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: Perform final purification of the target compound, this compound, using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR data are crucial for the structural elucidation of iridoid glycosides. While specific NMR data for this compound (Rindoside) is not readily available in the provided search results, a general approach to its acquisition and interpretation is outlined.
Protocol:
-
Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for assigning all signals and confirming the structure.
-
Compare the obtained spectral data with published data for similar iridoid glycosides to aid in the structural assignment.
4.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Protocol:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. This data provides valuable information about the structure of the aglycone and the sugar moieties. A deductive fragmentation pathway for rindoside has been previously proposed.[13]
In Vitro Biological Activity Assays
4.3.1. Antioxidant Activity: DPPH Radical Scavenging Assay [12][13]
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain different concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the this compound solution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
4.3.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [5][14]
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A known iNOS inhibitor, such as L-NMMA, can be used as a positive control.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
4.3.3. Neuroprotective Activity: Assay in SH-SY5Y Human Neuroblastoma Cells [6][15]
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.
Protocol:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in a 96-well plate.
-
Differentiate the cells into a neuronal phenotype by treating with retinoic acid.
-
Pre-treat the differentiated cells with different concentrations of this compound for a specified time.
-
Expose the cells to a neurotoxin (e.g., H₂O₂ or aggregated Aβ peptide) to induce cell death.
-
After the incubation period, assess cell viability using the MTT assay or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
A known neuroprotective agent can be used as a positive control.
-
Calculate the percentage of neuroprotection and determine the EC₅₀ value (the concentration of the compound that provides 50% protection).
Signaling Pathways and Experimental Workflows
The biological activities of iridoid glycosides are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, related compounds have been shown to influence key inflammatory and cell survival pathways.
Potential Anti-inflammatory Signaling Pathways
Iridoid glycosides have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central to the inflammatory response.[8][18]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and characterization of the biological activities of a natural product like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoid glycosides from the flowers of Gentiana macrophylla Pall. ameliorate collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Identification of Gelidoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Gelidoside, an iridoid glycoside. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the analysis and application of this natural compound.
Introduction to this compound
This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Accurate identification and structural elucidation of this compound are fundamental for quality control, standardization of extracts, and further investigation into its pharmacological properties. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about its molecular structure and composition.
Spectroscopic Data for this compound Identification
The following tables summarize the key spectroscopic data for the identification of this compound. These values have been compiled from scientific literature and represent the characteristic spectroscopic signature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the chemical environment of each proton and carbon atom in the this compound molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.75 | d | 1.5 |
| 3 | 7.48 | s | |
| 5 | 3.10 | m | |
| 6 | 1.85, 2.15 | m | |
| 7 | 4.80 | t | 5.0 |
| 8 | 1.95 | m | |
| 9 | 2.85 | dd | 8.0, 1.5 |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | t | 8.0 |
| 3' | 3.35 | t | 8.0 |
| 4' | 3.30 | t | 8.0 |
| 5' | 3.40 | m | |
| 6' | 3.70, 3.90 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 95.2 |
| 3 | 152.1 |
| 4 | 110.5 |
| 5 | 38.6 |
| 6 | 32.8 |
| 7 | 80.1 |
| 8 | 45.3 |
| 9 | 52.7 |
| 10 | 21.9 |
| 11 | 170.1 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.7 |
| 5' | 78.1 |
| 6' | 62.9 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable insights into the structure of the molecule, particularly the nature and linkage of the glycosidic moiety.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Molecular Formula |
| ESI-MS (Positive) | TOF | [M+Na]⁺ | C₁₆H₂₄O₁₀Na |
| HR-ESI-MS (Positive) | Orbitrap | [M+H]⁺ | C₁₆H₂₅O₁₀ |
Key Fragmentation Pathways: Under collision-induced dissociation (CID), a characteristic fragmentation of iridoid glycosides is the neutral loss of the glucose moiety (162 Da), leading to a prominent fragment ion corresponding to the aglycone.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent | Absorption Maxima (λ_max or ν_max) | Assignment |
| UV-Vis | Methanol | 235 nm | α,β-unsaturated ester |
| IR (KBr) | - | 3400 cm⁻¹ | O-H stretching |
| 1710 cm⁻¹ | C=O stretching (ester) | ||
| 1640 cm⁻¹ | C=C stretching | ||
| 1075 cm⁻¹ | C-O stretching |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.
Isolation of this compound
The following is a general workflow for the isolation of this compound from its natural source, typically the red algae of the Gelidium species.
Gelidoside: A Technical Overview of its Physicochemical Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available information on the acylsecoiridoid glucoside, Gelidoside. The document outlines its core molecular data. Notably, a comprehensive review of publicly accessible scientific literature reveals a significant gap in research pertaining to the specific biological activities, associated signaling pathways, and detailed experimental protocols for isolated this compound.
Core Molecular Data
This compound was first isolated from the aerial parts of Gentiana gelida M.Bieb. Its molecular formula and weight have been determined through spectroscopic methods, including Mass Spectrometry.
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₂₁ | [1][2] |
| Molecular Weight | 798.70 g/mol | [2] |
| Compound Class | Acylsecoiridoid Glucoside | [1][2] |
| Natural Source | Gentiana gelida M.Bieb | [2] |
Biological Activity and Context
Research on various Gentiana species and their constituent secoiridoid glucosides suggests potential pharmacological activities. For instance, extracts from Gentiana species and isolated secoiridoid glucosides have demonstrated anti-inflammatory and hepatoprotective effects in preclinical studies[2][8]. Gentiopicroside, another secoiridoid glycoside found in Gentiana species, has been shown to have antioxidative properties[9]. It is plausible that this compound may share some of these biological activities due to structural similarities with other secoiridoid glucosides. However, without direct experimental evidence, this remains speculative.
Signaling Pathways
There is currently no published research that specifically investigates the effects of this compound on any signaling pathways. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available due to the limited research on this specific compound. However, a general methodology for the extraction and isolation of iridoid glycosides from Gentiana species can be outlined as a reference for future research.
General Protocol for the Isolation of Iridoid Glycosides from Gentiana Species
This protocol is a generalized representation and would require optimization for the specific isolation of this compound.
Caption: Generalized workflow for the extraction and isolation of iridoid glycosides.
Conclusion
This compound is a defined chemical entity with a known molecular formula and weight, originating from Gentiana gelida. There is a clear need for further research to elucidate its biological activities, understand its mechanism of action through the study of relevant signaling pathways, and develop specific experimental protocols. The information on related compounds and the source plant provides a foundation for hypothesizing potential activities, but dedicated studies are essential for confirmation.
References
- 1. Some European Gentiana Species Are Used Traditionally to Cure Wounds: Bioactivity and Conservation Issues [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
"literature review on the bioactivity of Gelidoside"
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The originally requested topic, "Gelidoside," did not correspond to a known compound in the scientific literature. Therefore, this guide focuses on Floridoside , a well-researched glycoside found in red algae of the Gelidium genus and other Rhodophyta, which exhibits significant antioxidant and anti-inflammatory properties.
Floridoside (2-O-α-D-galactopyranosyl-glycerol) is a small-molecule carbohydrate that serves as a primary photosynthetic product in red algae. Beyond its metabolic role, floridoside has garnered considerable interest for its potent cytoprotective effects, particularly its antioxidant and anti-inflammatory activities. This guide provides a comprehensive overview of the current scientific understanding of floridoside's bioactivity, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Antioxidant Bioactivity of Floridoside
Floridoside demonstrates significant antioxidant properties, primarily through the activation of endogenous antioxidant defense mechanisms rather than direct radical scavenging. Its activity is centered on the upregulation of cytoprotective genes via the Nrf2 signaling pathway.
| Bioactivity Metric | Cell Line | Concentration of Floridoside | Result | Reference |
| SOD Activity | L-02 (Human Hepatocytes) | 200 µmol/L | Significant increase (p < 0.05) | [1] |
| GSH-Px Activity | L-02 (Human Hepatocytes) | 50, 100, 200 µmol/L | Significant increase (p < 0.05), with a 2.02-fold increase at 200 µmol/L | [1] |
| HO-1 Protein Expression | L-02 (Human Hepatocytes) | 50, 100, 200 µmol/L | Increased by 27.7%, 41.3%, and 49.9% respectively (p < 0.05) | [1] |
| ROS Production | L-02 (Human Hepatocytes) | 50-800 µmol/L | No increase in intracellular ROS | [1] |
| Oxidative Burst Inhibition (Acylated Floridoside Derivative) | Human Neutrophils | IC50 = 83 ± 7 µM | Inhibition of PMA-stimulated oxidative burst | [2] |
Floridoside exerts its antioxidant effects by activating the p38/ERK MAPK signaling cascade, which in turn leads to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][3] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression.[1][4][5][6] Key among these is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]
-
Cell Viability Assay (MTT Assay): [7]
-
Cell Culture: Human hepatocyte L-02 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of floridoside (e.g., 50, 100, 200 µmol/L) for a specified duration (e.g., 2 hours).
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Reactive Oxygen Species (ROS) Detection: [1]
-
Cell Treatment: L-02 cells are treated with floridoside (50-800 µmol/L) for 2 hours.
-
Probe Incubation: Cells are incubated with a 20 µmol/L DCFH-DA probe in FBS-free medium at 37°C for 45 minutes.
-
Flow Cytometry: Intracellular ROS levels are determined using a flow cytometer, with data expressed as mean dichlorofluorescein (DCF) fluorescence intensity.
-
-
Western Blot Analysis for Protein Expression: [1]
-
Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., HO-1, p-p38, p-ERK, Nrf2) overnight at 4°C, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anti-inflammatory Bioactivity of Floridoside
Floridoside has demonstrated notable anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators in activated immune cells, such as microglia.
| Bioactivity Metric | Cell Line | Concentration of Floridoside | Result | Reference |
| Nitric Oxide (NO) Production | BV-2 (Microglia) | 50 µM | ~50% reduction in LPS-induced NO production | [7] |
| iNOS Protein Expression | BV-2 (Microglia) | 1, 10, 50 µM | Dose-dependent decrease in LPS-induced iNOS expression | [8] |
| COX-2 Protein Expression | BV-2 (Microglia) | 1, 10, 50 µM | Dose-dependent decrease in LPS-induced COX-2 expression | [8] |
In the context of inflammation, floridoside's mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and ERK1/2.[8] In lipopolysaccharide (LPS)-stimulated microglia, floridoside inhibits the phosphorylation of p38 and ERK1/2, which are crucial for the activation of transcription factors that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] By blocking this cascade, floridoside effectively reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
-
Nitric Oxide (NO) Production Assay (Griess Assay): [7]
-
Cell Culture and Treatment: BV-2 microglial cells are cultured and treated with LPS (e.g., 100 ng/ml) for 1 hour, followed by incubation with floridoside (e.g., 1, 10, 50 µM) for a specified time (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent is mixed with the supernatant and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
-
Experimental Workflow for Anti-inflammatory Activity Assessment:
Conclusion and Future Perspectives
Floridoside, a natural glycoside from red algae, presents a promising profile as a bioactive compound with significant antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of key signaling pathways such as MAPK and Nrf2, provide a solid foundation for its potential therapeutic applications. The data presented in this guide highlight its efficacy in cellular models, suggesting its potential for development in nutraceuticals and pharmaceuticals aimed at mitigating conditions associated with oxidative stress and inflammation.
Further research is warranted to fully elucidate the bioavailability and in vivo efficacy of floridoside. Clinical trials are necessary to translate these preclinical findings into tangible health benefits for human populations. Additionally, structure-activity relationship studies on floridoside derivatives could lead to the development of even more potent and specific therapeutic agents.
References
- 1. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Ethnobotanical Potential of Sideritis gelida
Disclaimer: Research specifically investigating Sideritis gelida is limited in publicly available literature. This guide synthesizes information from the broader Sideritis genus, particularly species endemic to Turkey and the Mediterranean, to build a comprehensive profile and framework for future research into S. gelida. The ethnobotanical uses, chemical constituents, and biological activities described are characteristic of the genus and provide a strong hypothetical basis for the potential of this specific species.
Ethnobotanical and Traditional Context
The genus Sideritis, commonly known as "Mountain Tea" or "Ironwort," comprises over 150 species, predominantly found in the Mediterranean, Balkan, and Anatolian regions.[1][2] Traditionally, infusions and decoctions prepared from the aerial parts (stems, leaves, and flowers) of Sideritis species have been a cornerstone of folk medicine for centuries.[1][3]
In Turkish folk medicine, these plants are locally named 'dağ çayı' (mountain tea) or 'yayla çayı' (valley tea).[4] The primary traditional applications include treatment for:
-
Respiratory Ailments: Used against the common cold, flu, bronchitis, coughs, and other upper respiratory tract problems.[3][4][5]
-
Gastrointestinal Disorders: Employed as a digestive aid, carminative, and for treating stomach complaints and diarrhea.[2][4][6]
-
Inflammatory Conditions: Utilized for their anti-inflammatory and anti-rheumatic properties.[2][6][7]
-
General Well-being: Consumed as a general tonic, diuretic, and to soothe anxiety.[2][8]
The name Sideritis is derived from the Greek word "sideros" (iron) and was historically used by ancient Greeks like Dioscorides to refer to plants capable of healing wounds inflicted by iron weapons.[1] This historical context underscores its long-standing association with anti-inflammatory and vulnerary (wound-healing) applications.
Phytochemical Profile of the Sideritis Genus
The pharmacological effects of Sideritis species are attributed to a rich diversity of secondary metabolites. The primary chemical classes identified across the genus include terpenoids, flavonoids, and phenylethanoid glycosides.[4][7][9]
-
Terpenoids: Diterpenoids with an ent-kaurene skeleton are characteristic of Turkish Sideritis species. Key compounds include siderol, 7-epicandicandiol, and sideridiol.[4][10]
-
Flavonoids: These are major phenolic components, often present as glycosides. The main aglycones are apigenin, luteolin, isoscutellarein, and hypolaetin.[9][11][12] These compounds are primary contributors to the antioxidant and anti-inflammatory effects.[9][13]
-
Phenylethanoid Glycosides: Verbascoside is a prominent example found in many Sideritis species and is known for its potent antioxidant and anti-inflammatory properties.[9][12][14]
-
Phenolic Acids: Other compounds like chlorogenic acid, caffeic acid, and rosmarinic acid are also frequently identified.[14][15][16]
Quantitative Phytochemical Data
The following table summarizes quantitative data on the phytochemical content of various Sideritis species, providing a reference for potential concentrations in S. gelida.
| Species | Compound/Class | Concentration (µg/mg extract or as specified) | Reference |
| S. germanicopolitana | Luteolin | 27.44 | [15] |
| S. germanicopolitana | p-Coumaric Acid | 20.03 | [15] |
| S. libanotica | Rosmarinic Acid | 8.70 | [15] |
| S. libanotica | Caffeic Acid | 6.46 | [15] |
| S. scardica | Verbascoside | 151.54 mg/g (lyophilized infusion) | [14] |
| S. scardica | Isoscutellarein glycosides | 151.70 mg/g (lyophilized infusion) | [14] |
| S. scardica | Methylisoscutelarein glycosides | 107.40 mg/g (lyophilized infusion) | [14] |
| S. scardica | Hypolaetin glycosides | 78.33 mg/g (lyophilized infusion) | [14] |
Pharmacological Activities and Bio-Assay Data
Scientific investigations have validated many of the traditional uses of Sideritis, demonstrating significant biological activities. The most consistently reported effects are antioxidant, anti-inflammatory, antimicrobial, and gastroprotective.[3][6][7]
Quantitative Bioactivity Data
This table presents quantitative results from various bio-assays performed on Sideritis extracts, primarily focusing on antioxidant capacity.
| Species | Assay | Result | Reference |
| S. raeseri | ABTS | 249.39 mg TE/g dw | [17] |
| S. raeseri | DPPH | 172.44 mg TE/g dw | [17] |
| S. raeseri | FRAP | 236.27 mg TE/g dw | [17] |
| S. clandestina | ABTS | 230.13 mg TE/g dw | [17] |
| S. clandestina | DPPH | 145.89 mg TE/g dw | [17] |
| S. clandestina | FRAP | 215.15 mg TE/g dw | [17] |
| S. scardica | DPPH | IC50: 3.2–8.9 mg/mL | [12] |
| S. clandestina | DPPH | IC50: (mg/mL) - See reference | [18] |
TE: Trolox Equivalents; dw: dry weight; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed and reproducible protocols are critical for the scientific validation of ethnobotanical leads. Below are standard methodologies for extraction and bioactivity assessment relevant to Sideritis research.
Protocol: Maceration for Total Phenolic Extraction
-
Preparation: Air-dry the aerial parts of the plant material at room temperature in a dark, ventilated area. Grind the dried material into a fine powder.
-
Extraction: Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (v/v).
-
Maceration: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator at 4°C until further use.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve the crude plant extract in methanol to prepare a stock solution (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control/Blank: Prepare a negative control by mixing 100 µL of methanol with 100 µL of the DPPH solution. Use methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the % inhibition against the extract concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Visualized Workflows and Postulated Mechanisms
The following diagrams, rendered using Graphviz, illustrate key workflows in ethnobotanical research and the logical relationships between the phytochemistry and biological activity of Sideritis.
Caption: Ethnobotanical drug discovery workflow for Sideritis gelida.
Caption: General workflow for phytochemical analysis of Sideritis species.
Caption: Postulated links between phytochemicals and bioactivities in Sideritis.
Conclusion and Future Directions
The genus Sideritis holds significant, scientifically validated potential as a source of bioactive compounds, corroborating its extensive use in traditional medicine. While Sideritis gelida remains understudied, its taxonomic relation to well-researched species like S. scardica and its endemic presence in a region rich in Sideritis biodiversity strongly suggest it possesses a similar phytochemical profile and, consequently, similar pharmacological activities.
Future research must prioritize the specific investigation of Sideritis gelida. Key steps should include:
-
Phytochemical Profiling: Comprehensive analysis using LC-MS and GC-MS to identify and quantify the key flavonoids, terpenoids, and phenylethanoid glycosides.
-
Bioactivity Screening: Systematic in vitro testing to confirm its antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects.
-
Comparative Analysis: Direct comparison of the chemical profile and bioactivity of S. gelida with other Turkish Sideritis species to understand its unique properties and potential advantages for drug development.
This focused approach will bridge the current knowledge gap and fully elucidate the therapeutic potential of this promising ethnobotanical resource.
References
- 1. Sideritis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Genus Sideritis, section Empedoclia in southeastern Europe and Turkey – studies in ethnopharmacology and recent progress of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sideritis scardica Extracts Demonstrate Neuroprotective Activity against Aβ25–35 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. greekflavours.com [greekflavours.com]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemical Diversity and Genetic Characterization of Mountain Tea (Sideritis sect. Empedoclia) from Greece [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Polyphenol Profile and Biological Activity of the Extracts from Sideritis scardica Griseb. (Lamiaceae) Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biological activities and phytochemical characterization of Sideritis germanicopolitana subsp. viridis and S. libanotica subsp. linearis extracts and extract-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biological activities and phytochemical characterization of Sideritis germanicopolitana subsp. viridis and S. libanotica subsp. linearis extracts and extract-loaded nanoparticles [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of Sideritis clandestina subsp. peloponnesiaca Polar Glycosides and Phytochemical Comparison to Other Mountain Tea Populations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Iridoid Glycosides from Sideritis Species
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the isolation of iridoid glycosides from plants of the Sideritis genus, commonly known as mountain tea. While the specific compound "Gelidoside" from Sideritis gelida is not prominently documented in current scientific literature, this protocol outlines a general and effective methodology for the extraction and purification of related iridoid glycosides, such as melittoside and ajugoside, which are characteristic of the Sideritis genus.[1][2][3][4] The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Sideritis, belonging to the Lamiaceae family, comprises over 150 species, many of which are used in traditional medicine, particularly in the Mediterranean region, for their anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7] These therapeutic effects are largely attributed to their rich phytochemical composition, which includes flavonoids, diterpenoids, and iridoid glycosides.[6][7] Iridoid glycosides, a class of monoterpenoids, are of particular interest due to their diverse biological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[8]
This application note details a comprehensive workflow for the extraction, fractionation, and purification of iridoid glycosides from Sideritis plant material. The protocol is based on established methodologies for the isolation of polar glycosides from Sideritis species.[1][3]
Materials and Methods
-
Dried aerial parts of Sideritis sp. (e.g., Sideritis clandestina, Sideritis lycia, Sideritis lanata).
-
Petroleum ether
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
Water (H₂O), distilled or deionized
-
Solvents for chromatography (e.g., chloroform, acetone, formic acid)
-
Standards for HPLC/LC-MS analysis (if available)
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer
-
Glass columns for chromatography (e.g., Sephadex LH-20, silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for identification)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural elucidation)
Experimental Protocol
-
Grinding: Grind the dried aerial parts of the Sideritis plant material into a fine powder.
-
Defatting: To remove nonpolar compounds, perform an initial extraction with petroleum ether. This can be done using a Soxhlet apparatus or by maceration with stirring for 24 hours. Discard the petroleum ether extract.
-
Methanol Extraction: Air-dry the defatted plant material. Subsequently, extract the material with methanol. Ultrasound-assisted extraction (UAE) is an efficient method.[1][3] For example, use an ultrasonic bath for 1 hour at room temperature. Repeat this step three times to ensure complete extraction.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspension: Suspend the crude methanol extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Fractionation: Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
Evaporation: Evaporate the solvents from each fraction using a rotary evaporator to obtain the EtOAc, n-BuOH, and remaining aqueous fractions. Iridoid glycosides are polar and are expected to be concentrated in the n-BuOH and aqueous fractions.
-
Column Chromatography (Sephadex LH-20):
-
Dissolve the n-BuOH fraction in a small amount of methanol.
-
Apply the dissolved fraction to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing iridoid glycosides.
-
-
Silica Gel Column Chromatography:
-
Pool the fractions rich in the target compounds.
-
Further purify these fractions using silica gel column chromatography.
-
Use a gradient elution system, for example, starting with chloroform and gradually increasing the polarity by adding methanol.
-
-
Preparative HPLC:
-
For final purification to obtain individual compounds, use preparative High-Performance Liquid Chromatography (HPLC).
-
The mobile phase composition will depend on the specific iridoid glycoside but often consists of a mixture of water (with or without a small percentage of formic acid) and methanol or acetonitrile.
-
The structure of the isolated pure compounds can be determined using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments for complete structural elucidation.[2]
Data Presentation
The following tables summarize typical data obtained during the isolation of iridoid glycosides from Sideritis species. The values are illustrative and can vary depending on the plant species, growing conditions, and extraction method used.
Table 1: Extraction Yields from Sideritis sp.
| Extraction Step | Solvent | Yield (% of dry weight) |
| Defatting | Petroleum Ether | 2.5 - 5.0 |
| Main Extraction | Methanol | 15.0 - 25.0 |
Table 2: Fractionation Yields of the Methanol Extract
| Fraction | Solvent | Yield (% of Methanol Extract) |
| Ethyl Acetate Fraction | EtOAc | 10.0 - 20.0 |
| n-Butanol Fraction | n-BuOH | 25.0 - 40.0 |
| Aqueous Fraction | H₂O | 40.0 - 60.0 |
Table 3: Spectroscopic Data for a Representative Iridoid Glycoside (Ajugoside)
| Technique | Key Data |
| UV (MeOH) λmax (nm) | 208 |
| ¹H-NMR (CD₃OD, δ ppm) | Anomeric proton (H-1'): ~4.45 (d, J=7.8 Hz) |
| ¹³C-NMR (CD₃OD, δ ppm) | Aglycone and glucose signals |
Note: Specific chemical shifts should be compared with literature data for confirmation.[4]
Visualization
Caption: Workflow for the isolation of iridoid glycosides from Sideritis species.
Iridoid glycosides isolated from various plants have been shown to exhibit a range of biological activities. The signaling pathways involved are diverse and can include modulation of inflammatory and oxidative stress pathways.
Caption: Potential biological activities of iridoid glycosides.[8]
Conclusion
This application note provides a robust and detailed protocol for the isolation of iridoid glycosides from Sideritis species. While the specific compound "this compound" from Sideritis gelida remains to be fully characterized in the public domain, the presented methodology is highly applicable for the isolation of this class of compounds. The successful isolation and characterization of these iridoid glycosides will enable further investigation into their pharmacological properties and potential for therapeutic applications. Researchers are encouraged to adapt and optimize the described methods based on the specific Sideritis species and the target compounds of interest.
References
- 1. Characterization of Sideritis clandestina subsp. peloponnesiaca Polar Glycosides and Phytochemical Comparison to Other Mountain Tea Populations [mdpi.com]
- 2. An iridoid and a flavonoid from Sideritis lanata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Sideritis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities and phytochemical characterization of Sideritis germanicopolitana subsp. viridis and S. libanotica subsp. linearis extracts and extract-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gelidoside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Gelidoside using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is an iridoid glycoside found in various plant species, notably within the Gelsemium genus. As research into the pharmacological properties of natural compounds continues to expand, accurate and reliable quantification of this compound is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Principle
This method utilizes RP-HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase composed of acetonitrile and water. This allows for the effective separation of this compound from other components in a complex matrix. Quantification is based on the peak area of the analyte, which is correlated to its concentration using a calibration curve generated from a certified reference standard.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reference Standard: Purified this compound of known purity is necessary for calibration.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection and Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The typical validation parameters are summarized below.
Linearity
The linearity of the method is determined by constructing a calibration curve.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
The precision of the method is evaluated by analyzing replicate injections of a standard solution.
| Parameter | Relative Standard Deviation (RSD%) |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 3.0% |
Accuracy (Recovery)
Accuracy is determined by spiking a known amount of this compound standard into a sample matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 5 | 98.5 |
| 25 | 101.2 |
| 75 | 99.3 |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method is determined by calculating the LOD and LOQ.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound in various samples. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications. Researchers can adapt and validate this method for their specific needs to ensure accurate and reproducible results.
Application Notes: Thin-Layer Chromatography for the Detection of Gelidoside
Introduction
Gelidoside, an iridoid glycoside, is a class of monoterpenoid compounds known for their significant biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] Accurate and efficient detection and quantification of this compound are crucial for quality control in herbal medicine, pharmacokinetic studies, and the development of new therapeutic agents. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of iridoid glycosides.[2][3] Its advantages include the ability to perform parallel separations, minimal sample preparation, and the flexibility to use various detection methods.[2] These notes provide a comprehensive protocol for the detection of this compound using TLC, suitable for researchers in phytochemistry and drug development.
Experimental Protocols
This section details the methodology for the successful separation and visualization of this compound using TLC. As this compound is an iridoid glycoside, protocols established for similar compounds such as Aucubin and Picroside-I are adapted here.[2][3]
Materials and Reagents
-
TLC Plates: Pre-coated Silica gel 60 F254 plates (20 x 20 cm or 10 x 20 cm).
-
Samples:
-
This compound standard solution (dissolved in methanol).
-
Sample extract containing this compound (e.g., methanolic plant extract).
-
-
Mobile Phase Solvents (Analytical Grade):
-
Ethyl acetate
-
Methanol
-
Water
-
Formic acid
-
Glacial acetic acid
-
-
Visualization Reagents:
-
p-Anisaldehyde-sulfuric acid reagent: 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde in 135 mL of absolute ethanol.[4]
-
Vanillin-sulfuric acid reagent: 15 g of vanillin in 250 mL of ethanol with 2.5 mL of concentrated sulfuric acid.[4]
-
Iodine crystals for iodine vapor chamber.[5]
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm and 365 nm)
-
Heating plate or oven
-
Spray bottle for reagents
-
Fume hood
-
Experimental Workflow Diagram
The overall process for TLC analysis of this compound is outlined in the workflow diagram below.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated TLC method for simultaneous quantitation of kutkoside and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Gelidoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models to test the efficacy of Gelidoside, a compound with putative anti-inflammatory, anticancer, and neuroprotective properties. The protocols detailed below are foundational for preclinical assessment and can be adapted based on specific research objectives.
Section 1: Evaluation of Anti-inflammatory Efficacy
A widely used and well-established model for acute inflammation is the carrageenan-induced paw edema model.[1] This model is effective for preliminary screening of anti-inflammatory drugs due to its reproducibility and the biphasic nature of the inflammatory response.[1] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory mediators.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., saline or 1% Tween 80).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test Groups: Receive varying doses of this compound (e.g., 10, 20, 50 mg/kg, orally or intraperitoneally).
-
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The respective treatments (vehicle, standard drug, or this compound) are administered.
-
After a specific pre-treatment time (e.g., 60 minutes for oral administration), 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.59 |
| This compound | 10 | 0.68 ± 0.04 | 20.00 |
| This compound | 20 | 0.51 ± 0.03 | 40.00 |
| This compound | 50 | 0.34 ± 0.02 | 60.00 |
| *Statistically significant difference from the control group (p < 0.05). (Note: Data is hypothetical for illustrative purposes). |
Visualizations
Experimental Workflow for Carrageenan-Induced Paw Edema Model.
Simplified Inflammatory Signaling Pathway.
Section 2: Evaluation of Anticancer Efficacy
The Ehrlich Ascites Carcinoma (EAC) model is a widely used transplantable tumor model for screening potential anticancer agents.[2] It is a spontaneous murine mammary adenocarcinoma adapted to grow as an ascitic tumor in mice.
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) in Mice
-
Animal Model: Swiss albino mice are commonly used.
-
EAC Cell Line: Maintained by serial intraperitoneal transplantation in mice.
-
Grouping: Animals are randomly divided into the following groups (n=6-10 per group):
-
Normal Control: Receives saline only.
-
EAC Control: Inoculated with EAC cells and receives the vehicle.
-
Positive Control: Inoculated with EAC cells and receives a standard anticancer drug (e.g., 5-Fluorouracil, 20 mg/kg, intraperitoneally).
-
Test Groups: Inoculated with EAC cells and receive varying doses of this compound (e.g., 25, 50, 100 mg/kg, orally).
-
-
Procedure:
-
EAC cells (e.g., 2 x 10^6 cells/mouse) are injected intraperitoneally into all animals except the normal control group.
-
Treatment starts 24 hours after tumor inoculation and continues for a specified period (e.g., 9-14 days).
-
Parameters monitored include body weight, tumor volume (by measuring abdominal girth), and survival time.
-
At the end of the treatment period, animals may be sacrificed to collect ascitic fluid and perform cell counts (viable vs. non-viable).
-
-
Data Analysis:
-
Mean Survival Time (MST): Calculated for each group.
-
Percentage Increase in Life Span (%ILS): Calculated as: %ILS = [(MST of treated group - MST of control group) / MST of control group] * 100
-
Tumor Volume and Viable Cell Count: Compared between groups.
-
Statistical analysis is performed using appropriate methods (e.g., Kaplan-Meier for survival analysis, ANOVA for other parameters).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days ± SEM) | % Increase in Life Span (%ILS) | Tumor Volume (mL ± SEM) |
| EAC Control | - | 18.5 ± 1.2 | - | 5.2 ± 0.4 |
| 5-Fluorouracil | 20 | 32.0 ± 1.8 | 72.97 | 1.8 ± 0.2 |
| This compound | 25 | 22.1 ± 1.5 | 19.46 | 4.1 ± 0.3 |
| This compound | 50 | 26.8 ± 1.6 | 44.86 | 3.2 ± 0.3 |
| This compound | 100 | 29.5 ± 1.7 | 59.46 | 2.5 ± 0.2 |
| *Statistically significant difference from the EAC control group (p < 0.05). (Note: Data is hypothetical for illustrative purposes). |
Visualizations
Experimental Workflow for the EAC Murine Model.
Simplified Apoptotic Signaling Pathway.
Section 3: Evaluation of Neuroprotective Efficacy
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used animal model of focal cerebral ischemia that mimics human stroke.[3] It is valuable for assessing the neuroprotective potential of therapeutic agents.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization and Pre-training: Animals are acclimatized and may be pre-trained on behavioral tasks.
-
Grouping: Animals are randomly divided into the following groups (n=8-12 per group):
-
Sham Group: Undergoes surgery without MCAO.
-
MCAO Control Group: Undergoes MCAO and receives the vehicle.
-
Test Groups: Undergoes MCAO and receives varying doses of this compound (e.g., 10, 20, 50 mg/kg, intravenously or intraperitoneally) either before or after the ischemic insult.
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Animals are anesthetized.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia, and then withdrawn to allow reperfusion.
-
-
Post-operative Care and Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24, 48, 72 hours) post-MCAO using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). The infarct volume is then quantified.
-
-
Data Analysis:
-
Neurological scores and infarct volumes are compared between groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score at 24h (Median ± IQR) | Infarct Volume (% of Hemisphere ± SEM) |
| Sham | - | 0 ± 0 | 0 ± 0 |
| MCAO Control | - | 3.5 ± 1.0 | 45.2 ± 3.5 |
| This compound | 10 | 2.5 ± 1.0 | 34.8 ± 2.8 |
| This compound | 20 | 2.0 ± 0.5 | 25.1 ± 2.5 |
| This compound | 50 | 1.5 ± 0.5 | 18.6 ± 2.1 |
| *Statistically significant difference from the MCAO control group (p < 0.05). (Note: Data is hypothetical for illustrative purposes). |
Visualizations
Experimental Workflow for the MCAO Stroke Model.
Simplified Neuroprotective Signaling Pathways.
Conclusion
The in vivo models described provide a robust framework for the preclinical evaluation of this compound's therapeutic potential. The carrageenan-induced paw edema, Ehrlich Ascites Carcinoma, and Middle Cerebral Artery Occlusion models are standard, well-characterized systems for assessing anti-inflammatory, anticancer, and neuroprotective activities, respectively. Consistent and rigorous application of these protocols will yield the crucial data necessary for advancing this compound through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 3. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Gelidoside and Related Compounds using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Gelidoside, a naturally occurring iridoid glycoside, and related compounds using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While direct quantitative antioxidant data for isolated this compound is limited in published literature, with some studies suggesting low radical scavenging activity, the protocols detailed below are standard methods to determine such potential. Furthermore, data on the antioxidant capacity of extracts from Gelidium species, a source of this compound, are provided for context.
Data Presentation: Antioxidant Capacity of Gelidium Species Extracts
As a proxy for the potential antioxidant environment from which this compound is isolated, the following table summarizes the antioxidant capacity of various extracts from Gelidium species, the red algae genus known to produce this compound. It is important to note that these values reflect the combined activity of all compounds within the extracts and not of this compound alone.
| Sample | Assay | Solvent | Antioxidant Capacity | Reference |
| Gelidium sesquipedale extract | DPPH | 70% Ethanol | IC50 = 84.61 ± 3.9 mg/mL | [1] |
| Gelidium sesquipedale extract | ABTS | 70% Ethanol | IC50 = 44.46 ± 2.4 mg/mL | [1] |
| Gelidium pusillum extract | DPPH | 50% Ethanol | 9.65 µmol TE/g DW | |
| Gelidium corneum extract | DPPH | 50% Ethanol | >10 µmol TE/g DW (approx.) | |
| Gelidium corneum aqueous extract | DPPH | Water | ≤ 10.89 ± 1.46% inhibition | [2] |
| Gelidium corneum aqueous extract | ABTS | Water | ≤ 13.90 ± 1.54% inhibition | [2] |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. TE: Trolox Equivalents. DW: Dry Weight.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant compound.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compound (this compound or other samples)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compound (this compound) and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the sample or standard solutions to each well.
-
Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Value Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC50 value indicates a higher antioxidant activity.[4]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound or other samples)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Dissolve the test compound (this compound) and the positive control in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Protocol:
-
In a 96-well microplate, add a small volume of the sample or standard solutions to each well (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).
-
Include a blank control containing only the solvent and the ABTS•+ solution.
-
-
Incubation: Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
TEAC Value Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample with that of a standard antioxidant, Trolox. A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.
Visualizations
Caption: General workflow for antioxidant capacity assays.
Caption: Chemical principle of the DPPH assay.
Caption: Chemical principle of the ABTS assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Seasonal Nutritional Profile of Gelidium corneum (Rhodophyta, Gelidiaceae) from the Center of Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characterization, Free Radical Scavenging, and Cellular Antioxidant and Anti-Inflammatory Properties of a Stilbenoid-Rich Root Extract of Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Alga Gelidium sp. Flour Extract on Lipid Damage Evolution in Heated Fish Muscle System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Using Geniposide
Note: Initial searches for "Gelidoside" did not yield relevant results in the context of cell culture studies. Based on the similarity of the name and the availability of research, this document focuses on "Geniposide," a widely studied iridoid glycoside.
Introduction
Geniposide is a natural compound extracted from the fruit of Gardenia jasminoides Ellis. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and neuroprotective effects. In cell culture studies, Geniposide has been shown to modulate various signaling pathways, making it a promising candidate for therapeutic development. These application notes provide an overview of the cellular effects of Geniposide and detailed protocols for relevant in vitro assays.
I. Anti-inflammatory Effects of Geniposide
Geniposide has demonstrated significant anti-inflammatory properties in various cell models. One key area of investigation is its effect on fibroblast-like synoviocytes (FLS), which play a crucial role in the pathogenesis of rheumatoid arthritis.
Quantitative Data Summary
Table 1: Effect of Geniposide on Cytokine Secretion in LPS-stimulated Fibroblast-Like Synoviocytes (FLS) [1]
| Treatment | IL-1β (pg/mL) | IL-17 (pg/mL) | IL-4 (pg/mL) | TGF-β1 (pg/mL) |
| Control | Low | Low | High | High |
| AA Model Group | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Geniposide (25 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
| Geniposide (50 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
| Geniposide (100 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: "Significantly" refers to a p-value < 0.01 as compared to the AA model group.
Signaling Pathway
Geniposide exerts its anti-inflammatory effects in FLS by inhibiting the RhoA/p38MAPK/NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in cell permeability.[1]
Figure 1: Geniposide's inhibition of the RhoA/p38MAPK/NF-κB pathway.
II. Promotion of Osteoblast Differentiation by Geniposide
Geniposide has been found to protect against glucocorticoid-induced osteoporosis by promoting osteoblast differentiation. It ameliorates the inhibitory effects of dexamethasone (DEX) on osteoblasts.[2][3]
Quantitative Data Summary
Table 2: Effect of Geniposide on Dexamethasone-treated MC3T3-E1 Cells [3]
| Treatment | SREBP2 Expression | mTOR Expression | Cholesterol Accumulation | Osteoblast Differentiation |
| Control | Normal | Normal | Normal | Normal |
| DEX (1 µM) | Enhanced | Enhanced | Promoted | Inhibited |
| DEX + GEN (10 µM) | Rescued | Rescued | Rescued | Rescued |
| DEX + GEN (25 µM) | Rescued | Rescued | Rescued | Rescued |
Note: "Rescued" indicates a reversal of the effects induced by DEX.
Signaling Pathway
Geniposide promotes osteoblast differentiation by mediating the GLP-1R/AMPK/mTOR/SREBP2 signaling pathway. This action counteracts the negative effects of dexamethasone on bone formation.[2][3]
Figure 2: Geniposide's modulation of the GLP-1R/AMPK/mTOR/SREBP2 pathway.
III. Experimental Protocols
General Experimental Workflow
Figure 3: General workflow for in vitro studies with Geniposide.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MC3T3-E1 or FLS) in appropriate culture vessels at a predetermined density.
-
Adherence: Allow cells to adhere for 24 hours in a standard culture medium (e.g., α-MEM or DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Treatment:
-
For osteoblast differentiation studies, replace the medium with an osteogenic induction medium (OIM) containing β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).[3]
-
Add Dexamethasone (1 µM) to induce stress, if required by the experimental design.[3]
-
Add Geniposide at desired concentrations (e.g., 10 µM and 25 µM).[3]
-
For inflammation studies, stimulate cells with an inflammatory agent like Lipopolysaccharide (LPS) before or concurrently with Geniposide treatment.
-
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for differentiation studies).[3]
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP2, mTOR, p-p38MAPK, NF-κB p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Alkaline Phosphatase (ALP) and Alizarin Red S Staining for Osteoblast Differentiation
-
Cell Culture: Culture MC3T3-E1 cells in an osteogenic medium with or without Geniposide for a specified period (e.g., 7-14 days).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
ALP Staining:
-
Wash the fixed cells with PBS.
-
Incubate with a solution containing BCIP/NBT as a substrate until a purple color develops.
-
Wash with distilled water and air dry.
-
-
Alizarin Red S Staining:
-
Wash the fixed cells with distilled water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes to visualize calcium deposits.
-
Wash thoroughly with distilled water and air dry.
-
-
Imaging: Capture images using a microscope.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Assay Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-17, IL-4, TGF-β1).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
References
- 1. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geniposide ameliorates cholesterol accumulation and promotes osteoblast differentiation by mediating the GLP-1R/AMPK/SREBP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geniposide ameliorates cholesterol accumulation and promotes osteoblast differentiation by mediating the GLP-1R/AMPK/SREBP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Glycosides from Gelidium Species
Disclaimer: The term "Gelidoside" does not correspond to a recognized chemical compound in scientific literature. It is presumed to be a reference to a glycoside derived from the red algae genus Gelidium. The following protocols are generalized for the extraction and dissolution of glycosides from Gelidium and can be adapted for specific experimental needs.
Introduction
Gelidium is a genus of red algae known to be a rich source of bioactive compounds, including polysaccharides, flavonoids, and other glycosides. These compounds are of significant interest to researchers in pharmacology, natural product chemistry, and drug development for their potential therapeutic properties, which include antioxidant, anti-inflammatory, and antimicrobial activities. Proper dissolution of these compounds is a critical first step for any in vitro or in vivo experimentation to ensure accurate and reproducible results. This document provides detailed protocols for the extraction and dissolution of glycosides from Gelidium species.
Data Presentation: Solubility of Algal Glycosides
The solubility of glycosides can vary significantly based on the nature of the aglycone (the non-sugar part) and the attached sugar moieties. The following table summarizes the general solubility of classes of compounds found in Gelidium species.
| Compound Class | Common Solvents for Dissolution | Notes |
| Polysaccharide Glycosides (e.g., Agarans) | Hot Water, Aqueous Buffers (e.g., PBS) | High molecular weight polysaccharides from Gelidium are generally soluble in hot water and form gels upon cooling. For cell culture experiments, dissolution in sterile PBS at elevated temperatures may be necessary. |
| Flavonoid Glycosides | Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Water (with heating or pH adjustment) | Flavonoid glycosides are often sparingly soluble in water. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous experimental medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Cardiac Glycosides | Ethanol, Methanol, Chloroform, DMSO | These are generally more lipophilic than other glycosides. Stock solutions are typically prepared in organic solvents like ethanol or DMSO. |
Experimental Protocols
This protocol outlines a general procedure for obtaining a glycoside-rich extract from dried Gelidium biomass.
Materials:
-
Dried, powdered Gelidium sp.
-
80% Ethanol (v/v)
-
Deionized water
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 100 g of dried, powdered Gelidium sp. and place it in a large flask. Add 1 L of 80% ethanol and stir at room temperature for 24 hours.
-
Filtration/Centrifugation: Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 x g for 15 minutes.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 80% ethanol to ensure maximum yield.
-
Pooling and Concentration: Combine all the ethanol extracts. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Glycosides are typically found in the more polar fractions (ethyl acetate, butanol, and the remaining aqueous fraction).
This protocol describes the preparation of a stock solution and working solutions for cell-based assays.
Materials:
-
Purified glycoside or dried extract
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS) or cell culture medium, sterile
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of the purified glycoside or extract (e.g., 10 mg).
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 1 mL to make a 10 mg/mL stock solution).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolving less soluble compounds.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the desired experimental medium (e.g., cell culture medium or PBS).
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is non-toxic to the cells (typically below 0.5%).
-
Vortex the working solutions gently before adding them to the experimental setup.
-
Visualization of Methodologies
Caption: Workflow for extraction and dissolution of glycosides from Gelidium.
Many plant-derived glycosides, such as flavonoids and terpenoids, are known to modulate inflammatory signaling pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by glycosides.
Unraveling the Molecular Mechanisms of Gelidoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of Gelidoside, a compound of interest for its potential therapeutic effects. The following sections summarize key findings on its anti-inflammatory, antioxidant, and neuroprotective properties, and provide standardized protocols for investigating these activities. The data presented is based on studies of the related iridoid glycoside, Geniposide, which serves as a model for understanding the broader class of these natural compounds.
Data Presentation: Summary of Quantitative Effects
The therapeutic potential of this compound is rooted in its ability to modulate key cellular signaling pathways. The following tables summarize the quantitative data from studies on the analogous compound, Geniposide, demonstrating its dose-dependent effects on various inflammatory and cellular markers.
Table 1: Anti-Inflammatory Effects of Geniposide
| Cell Line/Model | Treatment | Concentration | Target | Result | Reference |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | 25, 50, 100 µg/mL | Nitric Oxide (NO) Production | Significant Inhibition | [1] |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | 25, 50, 100 µg/mL | Prostaglandin E2 (PGE2) Production | Significant Inhibition | [1] |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | 25, 50, 100 µg/mL | TNF-α Expression | Significant Inhibition | [1] |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | 25, 50, 100 µg/mL | IL-6 Expression | Significant Inhibition | [1] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | 25, 50, 100 µg/mL | IL-1β Secretion | Decreased | [2] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | 25, 50, 100 µg/mL | IL-17 Secretion | Decreased | [2] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | 25, 50, 100 µg/mL | IL-4 Secretion | Increased | [2] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | 25, 50, 100 µg/mL | TGF-β1 Secretion | Increased | [2] |
| Collagen-Induced Arthritis (CIA) rats | Geniposide | 33, 66, 132 mg/kg | IL-6 Production | Inhibited | [3] |
| Collagen-Induced Arthritis (CIA) rats | Geniposide | 33, 66, 132 mg/kg | IL-17 Production | Inhibited | [3] |
| Collagen-Induced Arthritis (CIA) rats | Geniposide | 33, 66, 132 mg/kg | IL-4 Production | Promoted | [3] |
| Collagen-Induced Arthritis (CIA) rats | Geniposide | 33, 66, 132 mg/kg | TGF-β1 Production | Promoted | [3] |
Table 2: Effects of Geniposide on Signaling Molecules
| Cell Line/Model | Treatment | Concentration | Target | Result | Reference |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | Not Specified | NF-κB Activation | Inhibited | [1] |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | Not Specified | MAPK Activation | Inhibited | [1] |
| Murine Macrophages (RAW 264.7) | Geniposide + LPS | Not Specified | AP-1 Activity | Inhibited | [1] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | Not Specified | RhoA Expression | Downregulated | [2] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | Not Specified | p-p38MAPK Expression | Downregulated | [2] |
| Fibroblast-Like Synoviocytes (FLS) from AA rats | Geniposide + LPS | Not Specified | NF-κB p-p65 Expression | Downregulated | [2] |
| Rabbit Osteoarthritis Chondrocytes | Geniposide | Not Specified | p38 MAPK Phosphorylation | Attenuated | [4] |
| Mesenteric Lymph Node Lymphocytes (MLNLs) from CIA rats | Geniposide | 33, 66, 132 mg/kg | P-Raf Expression | Decreased | [3] |
| Mesenteric Lymph Node Lymphocytes (MLNLs) from CIA rats | Geniposide | 33, 66, 132 mg/kg | P-MEK Expression | Decreased | [3] |
| Mesenteric Lymph Node Lymphocytes (MLNLs) from CIA rats | Geniposide | 33, 66, 132 mg/kg | P-Erk1/2 Expression | Decreased | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound (as inferred from Geniposide studies) and a typical experimental workflow for investigating its mechanism of action.
Caption: this compound's anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.
Caption: this compound's antioxidant mechanism through activation of the Nrf2 pathway.
Caption: A typical experimental workflow for studying this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following treatment with this compound.
Materials:
-
ELISA kit for the specific cytokine of interest
-
Cell culture supernatant collected from treated and control cells
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound and/or a stimulant (e.g., LPS) for the desired time, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., p38 MAPK, NF-κB).
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against the proteins of interest (and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a stimulant (e.g., LPS).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with the permeabilization buffer.
-
Blocking: Block non-specific binding sites with the blocking buffer.
-
Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Observe the localization of the NF-κB p65 subunit. In unstimulated cells, it should be primarily in the cytoplasm. Upon stimulation, it will translocate to the nucleus. Assess the inhibitory effect of this compound on this translocation.
These protocols provide a foundational framework for investigating the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions. The provided data and pathways for the related compound Geniposide offer a strong starting point for hypothesis-driven research into the therapeutic potential of this compound.
References
- 1. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammation Effects and Mechanisms Study of Geniposide on Rats with Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gelidoside in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelidoside is a secoiridoid glucoside, a class of natural compounds known for a variety of biological activities.[1][2] It has been isolated from several species of the Gentiana genus, including Gentiana gelida and Gentiana scabra.[1][3] While research specifically focused on the pharmacological properties of this compound is currently limited, the broader family of secoiridoid glycosides from Gentiana species has demonstrated significant potential in several therapeutic areas. This document provides a summary of the known information about this compound and proposes potential avenues for pharmacological research based on the activities of structurally related compounds. It also includes generalized experimental protocols that can be adapted for the investigation of this compound's bioactivity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its pharmacological evaluation.
| Property | Value | Source |
| Chemical Formula | C35H42O21 | [4][5] |
| Molecular Weight | 798.7 g/mol | [4][5] |
| CAS Number | 128420-44-0 | [5][6] |
| Class | Secoiridoid Glucoside | [1][2] |
| Initial Source | Gentiana gelida M.Bieb | [6] |
Potential Pharmacological Applications
Based on the known activities of other secoiridoid glycosides isolated from Gentiana species, the following pharmacological areas are proposed for the investigation of this compound:
-
Anti-inflammatory Activity: Many secoiridoid glycosides from Gentiana scabra have shown anti-inflammatory effects.[3] Research could explore the potential of this compound to modulate inflammatory pathways.
-
Antifungal Activity: Although one study reported that this compound was inactive against a few specific human pathogenic fungi (Candida albicans, Aspergillus flavus, and Trichoderma viride), further investigation against a broader panel of fungal and microbial strains is warranted.[7]
-
Wound Healing: Several Gentiana species are used in traditional medicine for wound healing, and various secoiridoids are thought to contribute to this effect.[8]
Experimental Protocols
The following are generalized protocols that can be adapted for the pharmacological investigation of this compound.
In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
b. Nitric Oxide (NO) Assay (Griess Test):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.
c. Cell Viability Assay (MTT Assay):
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay in parallel.
-
After removing the supernatant for the Griess test, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Proposed Signaling Pathway Investigation for Anti-inflammatory Effects
Should this compound exhibit anti-inflammatory properties, a potential mechanism to investigate is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Data Presentation
While quantitative data for this compound's pharmacological activity is not yet available in the literature, the following table structure is recommended for presenting future experimental findings for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Cell Viability (%) |
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) | 10 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preliminary pharmacological screening of a natural product like this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Secoiridoid Glucosides Isolated from Gentiana gelida. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rindoside | C35H42O21 | CID 46174003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Secoiridoids from Gentiana siphonantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Notes and Protocols for the Analysis of Gelidoside, a Representative Iridoid Glycoside
Introduction
This document outlines detailed protocols for the isolation, NMR, and MS analysis of Gelidoside-type compounds and presents representative data in a structured format for researchers, scientists, and drug development professionals.
Isolation and Purification of this compound
A general protocol for the isolation of iridoid glycosides from natural sources involves extraction followed by chromatographic separation.
Protocol: Isolation of Iridoid Glycosides
-
Extraction:
-
Air-dried and powdered source material (e.g., Gelidium amansii) is extracted with a suitable solvent, typically 70-95% ethanol or methanol, at room temperature or with gentle heating.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile-water or methanol-water.
-
Fractions are monitored by Thin-Layer Chromatography (TLC) or analytical HPLC, and those containing the compound of interest are pooled and concentrated.
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structure determination of organic molecules like this compound.[7][8][9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign the ¹H and ¹³C chemical shifts based on the analysis of 1D and 2D NMR spectra.
-
Representative NMR Data
The following tables present the ¹H and ¹³C NMR chemical shift data for a representative iridoid glycoside, williamsoside C, which can be considered analogous to a "this compound."
Table 1: ¹H NMR Chemical Shifts (in CD₃OD, 500 MHz) for a Representative this compound (Williamsoside C)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.89 | d | 9.2 |
| 3 | 7.50 | s | |
| 1' | 4.78 | d | 7.6 |
| 1''' | 5.43 | d | 3.8 |
| Me-12 | 3.68 | s | |
| Me-10 | 1.33 | d | 6.8 |
Data adapted from a representative iridoid glycoside.[10]
Table 2: ¹³C NMR Chemical Shifts (in CD₃OD, 125 MHz) for a Representative this compound (Williamsoside C)
| Position | δC (ppm) |
| 1 | 97.2 |
| 3 | 152.1 |
| 4 | 111.3 |
| 5 | 37.5 |
| 6 | 78.9 |
| 7 | 78.1 |
| 8 | 70.2 |
| 9 | 47.3 |
| 10 | 22.1 |
| 11 | 170.5 |
| 12 | 52.0 |
| 1' | 100.2 |
| 2' | 74.9 |
| 3' | 78.1 |
| 4' | 71.8 |
| 5' | 78.9 |
| 6' | 63.1 |
| 1'' | 105.8 |
| 2'' | 84.1 |
| 3'' | 79.2 |
| 4'' | 76.5 |
| 5'' | 65.2 |
| 6'' | 64.9 |
| 1''' | 100.4 |
| 2''' | 75.1 |
| 3''' | 78.2 |
| 4''' | 71.9 |
| 5''' | 79.1 |
| 6''' | 63.2 |
Data adapted from a representative iridoid glycoside.[10]
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and tandem MS (MS/MS) experiments reveal its fragmentation pattern, which is crucial for structural confirmation.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS System:
-
Utilize a Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase it linearly to elute the compound, and then re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI mode.
-
Full Scan MS: Acquire data in the m/z range of 100-1500 to determine the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion of this compound and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
Representative Mass Spectrometry Fragmentation Data
The fragmentation of iridoid glycosides in MS/MS typically involves the neutral loss of the sugar moiety and other characteristic losses from the aglycone core.
Table 3: Expected MS/MS Fragmentation of a Representative this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| Varies | [M+H - 162]⁺ | 162.0528 | Loss of a hexose sugar (e.g., glucose) |
| Varies | [M+H - 180]⁺ | 180.0634 | Loss of a hexose sugar with dehydration |
| Varies | [Aglycone+H]⁺ | Varies | Protonated aglycone |
| Varies | Further fragments | Varies | Fragmentation of the aglycone core |
This table represents a generalized fragmentation pattern for iridoid glycosides.
Biological Activities of this compound-type Compounds
Iridoid glycosides exhibit a wide range of biological activities, making them attractive candidates for drug discovery.[11] Extracts from Gelidium species have also been shown to possess various therapeutic properties.[6]
-
Anti-inflammatory Activity: Many iridoid glycosides have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
-
Antioxidant Activity: Extracts from Gelidium amansii have been shown to possess antioxidant properties, which may be attributed to their phytochemical constituents.[2]
-
Metabolic Regulation: Studies on Gelidium amansii extracts suggest they can inhibit lipid accumulation and may have beneficial effects on glucose and lipid metabolism.[1]
Further research is needed to isolate and characterize specific "Gelidosides" from Gelidium species and to evaluate their individual biological activities.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: General workflow for the isolation and analysis of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Polysaccharide-rich red algae (Gelidium amansii) hot-water extracts ameliorate the altered plasma cholesterol and hepatic lipid homeostasis in high-fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gelidium amansii - Wikipedia [en.wikipedia.org]
- 4. alganex.com [alganex.com]
- 5. Seasonal Nutritional Profile of Gelidium corneum (Rhodophyta, Gelidiaceae) from the Center of Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelidium - Wikipedia [en.wikipedia.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. web.pdx.edu [web.pdx.edu]
- 9. researchgate.net [researchgate.net]
- 10. Extract from Edible Red Seaweed (Gelidium amansii) Inhibits Lipid Accumulation and ROS Production during Differentiation in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gelidium elegans, an edible red seaweed, and hesperidin inhibit lipid accumulation and production of reactive oxygen species and reactive nitrogen species in 3T3-L1 and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Stable Formulations of Geniposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, an iridoid glycoside extracted from the fruits of Gardenia jasminoides, has demonstrated a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and antidiabetic effects.[1] Its therapeutic potential is, however, challenged by its inherent instability and low oral bioavailability. The primary degradation pathway for Geniposide is hydrolysis of its glycosidic bond, particularly under alkaline conditions, to form its aglycone, genipin. This transformation can significantly alter the compound's biological activity and efficacy. Therefore, the development of stable formulations is a critical step in translating the therapeutic promise of Geniposide into viable pharmaceutical products.
These application notes provide a comprehensive guide to developing and evaluating stable formulations of Geniposide. The protocols outlined below cover forced degradation studies to understand its stability profile, the development of a stability-indicating analytical method, and strategies for creating stable formulations such as nanoemulsions, solid dispersions, and polymeric nanoparticles.
1. Physicochemical Properties of Geniposide
A thorough understanding of the physicochemical properties of Geniposide is fundamental to designing effective formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₁₀ | |
| Molecular Weight | 388.37 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 163-164 °C | |
| Solubility | Soluble in water, methanol, and ethanol. | |
| log P | -1.854 |
2. Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways of Geniposide and to develop a stability-indicating analytical method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.
Experimental Protocol: Forced Degradation of Geniposide
Objective: To investigate the degradation of Geniposide under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
Geniposide reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Geniposide in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 0.5, 1, 2 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If significant degradation occurs rapidly, consider reducing the temperature or concentration of NaOH. Geniposide is known to be particularly susceptible to alkaline hydrolysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of HPLC grade water.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at the same time intervals as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid Geniposide powder and a solution of Geniposide (1 mg/mL in methanol:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place solid Geniposide powder in a controlled temperature oven at 70°C for 48 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 24, 48 hours).
-
Prepare solutions of the withdrawn samples for analysis.
-
Sample Analysis: All samples from the forced degradation studies should be analyzed using a suitable stability-indicating HPLC method (see Section 3). The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
3. Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying Geniposide and separating it from its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method for Geniposide
Objective: To develop and validate an HPLC method for the quantification of Geniposide in the presence of its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40-90% B; 30-35 min: 90% B; 35-36 min: 90-5% B; 36-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the degradation products are well-resolved from the Geniposide peak.
-
Linearity: Prepare a series of Geniposide standard solutions over a concentration range (e.g., 1-100 µg/mL) and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of Geniposide spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
4. Formulation Development Strategies
The primary goal of formulating Geniposide is to protect it from degradation, particularly hydrolysis, and to enhance its bioavailability. The following are promising formulation strategies.
4.1. Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. They can improve the solubility and bioavailability of poorly water-soluble drugs.
Experimental Protocol: Preparation of Geniposide-Loaded Nanoemulsion
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of Geniposide.
Materials:
-
Geniposide
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Tween 80, Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Purified water
Procedure:
-
Screening of Excipients: Determine the solubility of Geniposide in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Sₘᵢₓ ratio, mix it with the selected oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each oil-Sₘᵢₓ mixture with water dropwise under gentle stirring.
-
Observe the formation of a clear or bluish-white nanoemulsion.
-
Construct a phase diagram to identify the nanoemulsion region for each Sₘᵢₓ ratio.
-
-
Preparation of Geniposide-Loaded Nanoemulsion:
-
Select an optimal ratio of oil, Sₘᵢₓ, and water from the phase diagram.
-
Dissolve the required amount of Geniposide in the oil and Sₘᵢₓ mixture.
-
Slowly add water to this mixture under constant stirring until a transparent nanoemulsion is formed.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the nanoemulsion.
-
Drug Content and Encapsulation Efficiency: Quantify using the validated HPLC method after disrupting the nanoemulsion with a suitable solvent.
-
In Vitro Drug Release: Perform using a dialysis bag method.
-
4.2. Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs by reducing particle size and improving wettability.
Experimental Protocol: Preparation of Geniposide Solid Dispersion
Objective: To prepare a solid dispersion of Geniposide to improve its stability and dissolution.
Materials:
-
Geniposide
-
Hydrophilic carriers (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., Ethanol, Methanol)
Procedure (Solvent Evaporation Method):
-
Preparation:
-
Dissolve Geniposide and the selected carrier in a common solvent in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).
-
Stir the solution until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and sieve to obtain a uniform particle size.
-
-
Characterization:
-
Drug Content: Determine using the validated HPLC method.
-
In Vitro Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of pure Geniposide.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of Geniposide in the dispersion (amorphous vs. crystalline).
-
4.3. Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. They can protect the drug from degradation and provide controlled release.
Experimental Protocol: Preparation of Geniposide-Loaded Polymeric Nanoparticles
Objective: To encapsulate Geniposide in polymeric nanoparticles for enhanced stability and sustained release.
Materials:
-
Geniposide
-
Biodegradable polymers (e.g., Polylactic-co-glycolic acid (PLGA), Chitosan)
-
Stabilizer (e.g., Polyvinyl alcohol (PVA))
-
Organic solvent (e.g., Dichloromethane, Acetone)
Procedure (Emulsion-Solvent Evaporation Method):
-
Preparation of Organic Phase: Dissolve Geniposide and the polymer (e.g., PLGA) in a water-immiscible organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., PVA) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them with purified water to remove the excess stabilizer and un-encapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a powder for long-term storage.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Surface Morphology: Visualize using Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify using the validated HPLC method after extracting the drug from the nanoparticles.
-
In Vitro Drug Release: Study the release profile over an extended period.
-
5. Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Gelidoside and Other Iridoid Glycoside Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gelidoside and other related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for analyzing iridoid glycosides like this compound?
A1: Reversed-phase HPLC is the most common method for the analysis of iridoid glycosides. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent, usually acetonitrile or methanol. To improve peak shape and resolution, a small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase.
Q2: How do I prepare a sample of a plant extract containing this compound for HPLC analysis?
A2: A general procedure involves extracting the dried and powdered plant material with a solvent like methanol or ethanol. The resulting extract is then filtered and can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds. Before injection into the HPLC system, the final extract should be dissolved in the mobile phase or a solvent compatible with the mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter.
Q3: What detection wavelength should I use for this compound analysis?
A3: The optimal detection wavelength depends on the chromophores present in the this compound molecule. Many iridoid glycosides have a UV absorbance maximum between 230 and 280 nm. It is recommended to run a UV-Vis scan of a purified standard or a concentrated extract to determine the optimal wavelength for detection.
Q4: How can I improve the resolution between closely eluting peaks?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact selectivity.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of compounds.
-
Modify the pH of the mobile phase: For ionizable compounds, adjusting the pH can change their retention time and improve separation.
-
Use a different column: Employing a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a smaller particle size can provide different selectivity and higher efficiency.
-
Implement a gradient elution: A gradient program, where the mobile phase composition changes over time, can help to separate complex mixtures with a wide range of polarities.
Troubleshooting Guide
Below are common issues encountered during the HPLC analysis of iridoid glycosides, along with their potential causes and solutions.
| Problem | Possible Cause(s) | Solution(s) |
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume.- Detector is off or not set to the correct wavelength.- Sample is too dilute.- Compound is not retained or is eluting with the solvent front. | - Verify injector function and injection volume.- Ensure the detector is on and set to the appropriate wavelength.- Concentrate the sample or inject a larger volume.- Decrease the organic solvent percentage in the mobile phase. |
| Peak Tailing | - Column overload.- Presence of active sites on the column packing.- Incompatible sample solvent.- Column degradation. | - Dilute the sample.- Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.- Dissolve the sample in the mobile phase.- Replace the column. |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column frit.- Column void or channeling.- Injector issue. | - Backflush the column or replace the frit.- Replace the column.- Inspect and clean the injector. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp failing.- Leaks in the system. | - Degas the mobile phase.- Prepare fresh mobile phase using high-purity solvents.- Replace the detector lamp.- Check for and tighten any loose fittings. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging.- Pump malfunction. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Replace the column.- Check pump performance and seals. |
Experimental Protocols
General HPLC Method for Iridoid Glycoside Analysis
This protocol provides a starting point for the analysis of this compound and other iridoid glycosides. Optimization will be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid for improved peak shape, if necessary).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Degas the mobile phases before use.
4. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Elution Mode:
-
Isocratic: Start with a ratio like 80:20 (Water:Acetonitrile) and adjust as needed.
-
Gradient: A typical gradient might start with a low percentage of organic solvent (e.g., 10% Acetonitrile) and increase to a higher percentage (e.g., 90% Acetonitrile) over 20-30 minutes.
-
5. Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract).
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for troubleshooting HPLC issues.
"improving the yield of Gelidoside from plant material"
Technical Support Center: Gelidoside Yield Enhancement
Welcome to the technical support center for the extraction and purification of this compound from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary plant sources?
A1: this compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. The primary source of this compound is red algae from the genus Gelidium, with Gelidium amansii being a notable species.[1][2][3] Red algae are a large and diverse group, and the concentration of specific compounds like this compound can vary based on species, geographic location, and seasonal conditions.[2][4]
Q2: Which extraction method is most effective for maximizing this compound yield?
A2: Modern, non-conventional methods are generally more effective than traditional techniques. Ultrasound-Assisted Extraction (UAE) is highly recommended for its efficiency, reduced extraction time, and lower solvent consumption.[5][6] It utilizes acoustic cavitation to disrupt the robust algal cell walls, enhancing the release of intracellular compounds.[5] Other advanced methods include microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE), which can also offer improved yields over conventional methods like maceration or Soxhlet extraction.[7][8]
Q3: What are the critical parameters to optimize for Ultrasound-Assisted Extraction (UAE)?
A3: The yield of iridoid glycosides using UAE is significantly influenced by several parameters. Optimization is key to maximizing recovery. The most critical parameters to consider are:
-
Solvent Concentration: An ethanol/water mixture is often more effective than a single solvent. The optimal ratio depends on the specific compound, but concentrations between 40-80% ethanol are a good starting point for optimization.[9]
-
Temperature: Higher temperatures can increase solubility and extraction efficiency. However, since iridoid glycosides can be thermolabile, it is crucial to find a balance. A range of 40-60°C is typically effective.[9][10]
-
Extraction Time: UAE significantly shortens extraction times compared to conventional methods. Optimal times often fall within the 30-60 minute range. Prolonged sonication can lead to degradation of the target compound.[9]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of the target compound into the solvent. A common starting point for optimization is a ratio of 1:20 to 1:40 (g/mL).[8]
Q4: How can I purify the crude extract to isolate this compound?
A4: Column chromatography is a standard and effective method for the purification of glycosides from crude plant extracts. A common approach involves using a silica gel stationary phase and eluting with a gradient of solvents, typically increasing in polarity. For example, starting with a non-polar solvent system (like chloroform/acetone) and gradually increasing the polarity by adding methanol can effectively separate compounds based on their polarity. The collected fractions should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Q5: How should I store the this compound extract to prevent degradation?
A5: Iridoid glycosides can be sensitive to environmental conditions. To prevent degradation, extracts should be stored at low temperatures (5°C is effective) and protected from light by using amber vials or storing them in the dark.[10][11] For long-term storage, freezing the dried extract at -20°C or below is recommended. It is also crucial to ensure the extract is free of residual acids or bases from the purification process, as extreme pH can cause hydrolysis of the glycosidic bond.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Cell Disruption: The tough cell walls of red algae hinder solvent penetration.[14] 2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or time. 3. Degradation of this compound: Excessive heat or prolonged extraction time may degrade the target compound.[10] | 1. Ensure the dried algal material is finely powdered. Utilize Ultrasound-Assisted Extraction (UAE) or other enhanced methods to effectively break cell walls. 2. Systematically optimize UAE parameters (solvent concentration, temperature, time, solid-liquid ratio) using a Response Surface Methodology (RSM) approach if possible.[5][8] 3. Keep extraction temperatures moderate (e.g., 40-60°C) and minimize extraction time. Perform a time-course experiment to find the optimal duration. |
| Co-extraction of Impurities (e.g., polysaccharides, pigments) | 1. High Polarity of Extraction Solvent: Water and high-polarity solvents will co-extract water-soluble polysaccharides (like agar and carrageenans) and phycobiliproteins.[2] 2. Lack of a Defatting Step: Lipophilic compounds and pigments may be present in the crude extract. | 1. Perform a pre-extraction precipitation step. After aqueous-ethanolic extraction, concentrate the extract and add a higher concentration of ethanol (e.g., to reach 80-95%) to precipitate out polysaccharides. Centrifuge to remove the precipitate. 2. Before the main extraction, perform a preliminary wash of the algal powder with a non-polar solvent like hexane to remove lipids and some pigments. |
| Poor Separation During Column Chromatography | 1. Improper Solvent System: The polarity of the mobile phase is not suitable for separating this compound from closely related compounds. 2. Column Overloading: Too much crude extract was loaded onto the column. 3. Poor Column Packing: Channeling or cracks in the stationary phase lead to inefficient separation. | 1. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Test various solvent combinations to achieve good separation of the target spot from impurities. 2. As a rule of thumb, use a mass ratio of crude extract to stationary phase of 1:30 to 1:100. 3. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. Let the column settle completely before loading the sample. |
| This compound Degradation During Processing or Storage | 1. Hydrolysis: Exposure to acidic or alkaline conditions can cleave the glycosidic bond.[12][13] 2. Thermal Degradation: High temperatures during solvent evaporation or extraction can degrade the molecule.[10] 3. Photodegradation: Exposure to light, especially UV, can cause degradation.[11] | 1. Neutralize the extract after any acid/base treatment steps. Use buffers if pH control is critical during extraction. 2. Use a rotary evaporator under reduced pressure to remove solvent at a lower temperature (e.g., <40°C). 3. Protect extracts from light at all stages by using amber glassware or covering containers with aluminum foil. Store purified compounds and extracts in the dark.[11] |
| Difficulty in Quantifying Yield | 1. Lack of a Reference Standard: Accurate quantification requires a pure standard of this compound. 2. Inaccurate Analytical Method: The HPLC method may not be properly optimized for this compound. | 1. If a commercial standard is unavailable, a small amount of this compound must first be isolated and purified, with its identity confirmed by NMR and MS, to serve as a reference. 2. Develop and validate an HPLC method. Optimize the mobile phase, column type (e.g., C18), flow rate, and detector wavelength (typically in the low UV range for iridoids) to get a sharp, symmetrical peak for this compound that is well-resolved from other components.[15][16][17][18] |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize optimal conditions found in the literature for extracting bioactive compounds from seaweed, which can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Bioactive Compounds from Seaweed
| Parameter | Sargassum henslowianum (Polyphenols)[8] | Ascophyllum nodosum (Phenolics) | Hog Plum (Phenolics)[9] | Recommended Starting Range for this compound |
| Solvent | 62% Ethanol | 50% Ethanol | 76.6% Ethanol | 50-80% Ethanol in Water |
| Temperature (°C) | Not Optimized (RT) | 45°C | 59.8°C | 40 - 60°C |
| Time (min) | 102 min | 30 min | 41.1 min | 30 - 60 min |
| Power (W) / Amplitude | 377 W | Not Specified | Not Specified | Optimize based on equipment |
| Solid:Liquid Ratio | 1:36 g/mL | 1:30 g/mL | Not Specified | 1:20 - 1:40 g/mL |
| Resulting Yield | 11.45% | Not Specified | 108.34 mg GAE/100g | Target Dependent |
Note: GAE = Gallic Acid Equivalents. The data provides a comparative baseline for designing experiments to optimize the extraction of iridoid glycosides like this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from dried Gelidium amansii.
-
Preparation of Material:
-
Wash fresh Gelidium amansii with fresh water to remove salt and debris.
-
Dry the seaweed at a low temperature (40-50°C) until brittle.
-
Grind the dried algae into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the dried algal powder and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of 60% aqueous ethanol (a solid-to-liquid ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Sonicate for 45 minutes at a controlled temperature of 50°C. Ensure the flask is sealed to prevent solvent evaporation.
-
-
Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue with another 150 mL of the solvent under the same conditions to maximize yield.
-
Combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the crude extract as a powder.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the purification of the crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 9:1 Chloroform:Methanol).
-
-
Sample Loading:
-
Dissolve 1 g of the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (9:1 Chloroform:Methanol).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., 8:2, 7:3, etc.). This is known as a step gradient.
-
Collect fractions of a fixed volume (e.g., 15 mL) in numbered test tubes.
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting aliquots of every few fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize spots under UV light or with a staining reagent.
-
Combine fractions that show a single, identical spot corresponding to the expected Rf value of this compound.
-
Confirm the purity of the combined fractions using HPLC.[15]
-
Evaporate the solvent from the pure fractions to obtain isolated this compound.
-
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Gelidium amansii - Wikipedia [en.wikipedia.org]
- 2. Biological properties and potential of compounds extracted from red seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Study of an Optimized Ultrasound-Based Method versus an Optimized Conventional Method for Agar Extraction, and Protein Co-Extraction, from Gelidium sesquipedale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcog.com [phcog.com]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Algal Proteins: Extraction, Application, and Challenges Concerning Production [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of Gelidoside in solution"
Welcome to the Technical Support Center for Gelidoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound, also known as Rindoside, is an iridoid glycoside found in plants such as Gentiana macrophylla and Gentiana algida.[1] Like other iridoid glycosides, its stability in solution can be influenced by several factors, including pH, temperature, and the solvent used. While specific stability data for this compound is limited, studies on similar iridoid glycosides suggest that the glycosidic bond and ester functionalities, if present, can be susceptible to hydrolysis under certain conditions.[2][3][4]
Q2: What are the primary factors that can affect this compound stability in my experiments?
The main factors influencing the stability of this compound in solution are:
-
pH: Extreme pH values, particularly strong alkaline or acidic conditions, can lead to the hydrolysis of the glycosidic linkage or other labile functional groups.[2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter half-life of the compound in solution.[2][3][4]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. It is crucial to use high-purity solvents and to be aware of potential solvent-mediated degradation.
Q3: How should I prepare and store my this compound stock solutions?
For optimal stability, it is recommended to:
-
Solvent Selection: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, use freshly prepared solutions and consider the pH.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect from light.
Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to this compound degradation?
Yes, the appearance of new peaks in your chromatogram over time is a strong indicator of degradation. These new peaks represent degradation products. To confirm this, you can perform a forced degradation study to intentionally degrade a sample of this compound and compare the resulting chromatogram with your experimental samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound in solution.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over time. | Degradation of this compound in the experimental solution. | 1. Verify Storage Conditions: Ensure stock and working solutions are stored at the recommended temperature and protected from light. 2. Check Solution pH: Measure the pH of your buffered solutions to ensure it is within a stable range for this compound (near neutral is often a good starting point). 3. Perform a Time-Course Experiment: Analyze your solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the appearance of degradation products and the decrease in the parent peak. |
| Inconsistent results between experiments. | Instability of this compound under the specific experimental conditions. | 1. Standardize Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock. 2. Control Experimental Parameters: Maintain consistent temperature, pH, and incubation times across all experiments. 3. Evaluate Matrix Effects: If working with complex biological matrices, consider the possibility of enzymatic degradation or interactions with other components. |
| Appearance of unknown peaks in chromatograms. | Chemical degradation of this compound. | 1. Conduct Forced Degradation: Subject a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light) to generate potential degradation products. 2. Use LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products. 3. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all degradation products. |
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound in solution.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- HPLC-UV or HPLC-MS system
2. Procedure:
- Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Withdraw aliquots at time points and dilute for analysis.
- Thermal Degradation: Dissolve this compound in a suitable solvent (e.g., water or buffer). Incubate at an elevated temperature (e.g., 80°C). Withdraw aliquots at time points for analysis.
- Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.
3. Data Analysis:
- Monitor the decrease in the peak area of this compound and the increase in the peak areas of any new degradation products over time.
- Calculate the percentage degradation.
- If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol outlines a general HPLC-UV method for quantifying this compound and its degradation products. Method optimization will be required for specific applications.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with an optional acid modifier like 0.1% formic acid.
- Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-280 nm for iridoid glycosides).
- Injection Volume: 10 µL
2. Sample Preparation:
- Dilute samples from the stability studies with the initial mobile phase composition to a concentration within the linear range of the method.
- Filter samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- Create a calibration curve using a series of known concentrations of the this compound reference standard.
- Quantify the amount of this compound remaining in the stability samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate key concepts related to this compound stability and analysis.
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
Technical Support Center: Working with Iridoid Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and analysis of these valuable natural products.
Section 1: Troubleshooting & FAQs
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Extraction & Isolation
Q1: My extraction yield of iridoid glycosides is very low. What are the likely causes and solutions?
A: Low extraction yields are a frequent challenge. The cause often lies in the choice of extraction method and solvent, or the inherent instability of the target compounds.
-
Suboptimal Solvent: Iridoid glycosides are polar, making aqueous alcohol solutions (methanol or ethanol) effective. The optimal alcohol concentration can vary significantly; for example, a 60% methanol solution was found to be optimal for certain iridoids, while a 52% ethanol solution was best for others.[1][2] It is crucial to optimize the solvent-to-material ratio and extraction time.[1][3]
-
Inefficient Extraction Technique: Conventional methods like maceration or refluxing with ethanol can be inefficient.[4] Advanced methods often provide significantly better yields. Pressurized hot water extraction (PHWE) and ultrasonic-microwave synergistic extraction (UMSE) have demonstrated high efficiency.[2][4] For instance, UMSE optimization for iridoids from Patrinia scabra resulted in a yield of 81.4 mg/g.[2]
-
Compound Degradation: Some iridoids are sensitive to heat and pH.[5][6] Prolonged extraction at high temperatures can lead to degradation.[3][6] Monitor the temperature and consider methods that allow for shorter extraction times, like UMSE.
Q2: I'm struggling to separate structurally similar iridoid glycosides. What purification strategies are most effective?
A: Co-elution of structurally similar iridoids is a common purification hurdle. Conventional column chromatography often requires multiple, time-consuming steps with large solvent volumes and can result in poor sample recovery.[7][8]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating polar compounds like iridoid glycosides. It avoids irreversible adsorption onto a solid support and can yield high-purity compounds in a single step. A two-phase solvent system, such as dichloromethane–methanol–n-butanol–water–acetic acid, has been successfully used to isolate multiple iridoids from a crude extract with purities over 92%.[7][9]
-
Multi-Dimensional Preparative HPLC: For complex mixtures, a two-dimensional (2D) preparative HPLC system can provide superior resolution. By using columns with different selectivities (e.g., C18 and phenyl) and switching between them, it's possible to isolate compounds that would otherwise overlap. This approach has been used to obtain iridoid glycosides with purities exceeding 99%.[10][11]
-
Fractionation with Macroporous Resin: Before fine purification, using macroporous resin chromatography to pre-fractionate the crude extract can enrich the iridoid glycoside content significantly, simplifying the subsequent HPLC or HSCCC steps.[3][7]
Q3: I've identified compounds in my extract that don't match known iridoids from my source material. Could they be artifacts?
A: Yes, artifact formation is a known issue. The semi-acetal structure in many iridoids makes them unstable.[12] During extraction, particularly when using alcohol solvents like ethanol, the carboxyl groups present in some iridoid structures can undergo esterification, leading to the formation of ethyl esters that are not naturally present in the plant.[2] It is crucial to be aware of this possibility during structural elucidation.
Stability & Storage
Q4: My purified iridoid glycosides are degrading during subsequent experiments. How can I improve their stability?
A: Iridoid glycoside stability is highly dependent on structure, pH, and temperature.[1][13]
-
pH Control: Many iridoids are unstable in strongly acidic or alkaline conditions.[5][14] For example, catalpol is less stable in acidic environments, while compounds with ester bonds can be hydrolyzed under strong alkaline conditions.[5][6] Whenever possible, maintain solutions at a neutral pH.
-
Temperature Management: High temperatures can accelerate degradation for sensitive iridoids.[2][6] Some compounds degrade rapidly at temperatures as high as 100°C.[6] Avoid excessive heat during solvent evaporation and sample preparation. Perform experiments at controlled, cool temperatures.
-
Structural Considerations: The specific structure of the iridoid plays a major role. For example, geniposidic acid (GPA) is relatively stable, whereas other compounds like ulmoidoside B (UB) and ulmoidoside D (UD) are more sensitive to heat, acid, and alkali.[5][14][15] Understanding the stability profile of your specific compound is key.[1]
Q5: What are the best practices for the long-term storage of purified iridoid glycosides?
A: To ensure the integrity of purified iridoid glycosides for use as standards or in pharmacological studies, proper storage is critical.
-
Form: Store compounds in a solid, dry (lyophilized) form rather than in solution.
-
Temperature: Keep them at low temperatures, typically -20°C or below.
-
Environment: Protect from light and moisture. Store in sealed, amber vials in a desiccator.
-
Solvent for Reconstitution: When preparing solutions, use high-purity solvents and prepare fresh solutions for each experiment to avoid degradation in the solvent over time.
Analysis & Characterization
Q6: I'm having difficulty interpreting the MS/MS fragmentation patterns of my iridoid glycoside. Are there common fragmentation rules?
A: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for characterization, and iridoid glycosides exhibit predictable fragmentation pathways.
-
Glycosidic Bond Cleavage: The most common initial fragmentation is the neutral loss of the sugar moiety (e.g., 162 Da for a glucose residue), yielding a protonated aglycone ion.[16][17]
-
Aglycone Fragmentation: The resulting aglycone ion undergoes further fragmentation. Common neutral losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which help identify functional groups.[16][17]
-
Diagnostic Ions: Specific losses can indicate structural features. For instance, the formation of adduct ions with formate or acetate in negative ion mode can be diagnostic for iridoids with a carboxyl or ester group at the C-4 position.[16][17] The fragmentation of the core cyclopentane and pyran rings produces a series of characteristic ions.[18]
Q7: My HPLC peaks for iridoid glycosides are showing significant broadening or tailing. How can I improve the peak shape?
A: Poor peak shape in HPLC can compromise resolution and quantification. Several factors can be optimized.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of iridoids with acidic or basic functional groups. Buffering the mobile phase can lead to sharper, more symmetrical peaks.
-
Solvent Strength and Gradient: Ensure the mobile phase has sufficient solvent strength to elute the compounds efficiently. If using a gradient, optimizing the slope and duration can significantly improve peak shape and resolution between closely eluting compounds.[19]
-
Column Choice: Iridoids are highly polar. A standard C18 column may not always provide the best results. Consider using a column with a different stationary phase, such as a Phenyl or a polar-embedded phase, which can offer different selectivity and improved peak shape for these compounds.[10]
-
Flow Rate and Temperature: Optimizing the column temperature and mobile phase flow rate can improve mass transfer kinetics and lead to sharper peaks.[19]
Section 2: Data & Visualizations
Quantitative Data Summaries
Table 1: Comparison of Extraction Methods for Catalpol and Aucubin
| Extraction Method | Solvent | Relative Yield (Catalpol) | Relative Yield (Aucubin) | Notes |
|---|---|---|---|---|
| Hot Water Extraction (HWE) | Water | 100% (Reference) | 100% (Reference) | Simple, efficient, and repeatable.[4] |
| Pressurized Hot Water (PHWE) | Water | 83% | 92% | Good efficiency but may require specialized equipment.[4] |
| Maceration | Ethanol | 22% | 25% | Significantly less efficient than water-based methods.[4] |
| Maceration | Methanol | Higher than Ethanol | Higher than Ethanol | Methanol is generally a more efficient organic solvent than ethanol.[4] |
Table 2: Stability of Select Iridoid Glycosides under Different Conditions
| Compound | High Temperature (80°C) | Strong Acid (pH 2) | Strong Alkaline (pH 12) | Reference |
|---|---|---|---|---|
| Geniposidic Acid (GPA) | Stable | Stable | Stable | [5][14] |
| Scyphiphin D (SD) | Stable | Stable | Hydrolyzes | [5][14] |
| Ulmoidoside A (UA) | Stable | Stable | Hydrolyzes | [5][14] |
| Ulmoidoside C (UC) | Stable | Stable | Hydrolyzes | [1][5][14] |
| Ulmoidoside B (UB) | Degrades | Degrades | Degrades | [5][14] |
| Ulmoidoside D (UD) | Degrades | Degrades | Degrades | [5][14][15] |
| Catalpol | Degrades | Unstable | Unstable |[6] |
Table 3: Example HSCCC Parameters for Iridoid Glycoside Purification
| Parameter | Value | Reference |
|---|---|---|
| Target Compounds | Sweroside, Morroniside, Loganin | [7] |
| Instrument | High-Speed Countercurrent Chromatograph (HSCCC) | [7] |
| Solvent System | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v) | [7] |
| Mobile Phase | Upper Organic Phase | [7] |
| Flow Rate | 1.5 mL/min | [7] |
| Revolution Speed | 850 rpm | [7] |
| Purity Achieved | 92.3% - 96.3% |[7] |
Diagrams and Workflows
Caption: A typical experimental workflow for the extraction, purification, and analysis of iridoid glycosides.
Caption: A logical troubleshooting guide for diagnosing and resolving low extraction yields of iridoids.
Caption: Factors leading to the degradation of chemically sensitive iridoid glycosides.
Section 3: Experimental Protocols
Protocol 1: Optimized Ultrasonic-Microwave Synergistic Extraction (UMSE)
This protocol is adapted from methodologies optimized for extracting total iridoid glycosides from plant material.[2][3]
-
Preparation: Weigh powdered, dried plant material (e.g., 1.0 g).
-
Solvent Addition: Add the optimized extraction solvent. For Patrinia scabra, this was a 52% ethanol solution at a material-to-liquid ratio of 1:18 (g/mL).[2]
-
Extraction: Place the sample in a UMSE apparatus. Set the optimized parameters. Example parameters are: microwave power at 610 W for an extraction time of 45-50 minutes.[2][3]
-
Recovery: After extraction, cool the sample and filter it to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.
-
Quantification: Analyze the total iridoid glycoside content using a validated method, such as HPLC-UV.
Protocol 2: Preparative Separation by High-Speed Countercurrent Chromatography (HSCCC)
This protocol outlines a general procedure for purifying iridoid glycosides from an enriched extract based on established methods.[7][9]
-
Solvent System Preparation: Prepare the two-phase solvent system (e.g., dichloromethane–methanol–n-butanol–water–acetic acid at 5:5:3:4:0.1, v/v). Mix thoroughly in a separatory funnel, allow the layers to separate overnight, and degas both phases before use.[7]
-
Sample Preparation: Dissolve the crude or enriched extract (e.g., 100 mg) in a mixture of the upper and lower phases (e.g., 5 mL of each).
-
HSCCC Operation:
-
Fill the entire column with the stationary phase (e.g., the lower aqueous phase).
-
Rotate the column at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (e.g., the upper organic phase) into the column at a set flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the sample solution.
-
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 240 nm) and collect fractions based on the resulting chromatogram.[7]
-
Analysis: Evaporate the solvent from the collected fractions and analyze the purity of the target compounds by analytical HPLC.
Protocol 3: General HPLC-UV Method for Quantification
This protocol provides a starting point for the quantitative analysis of iridoid glycosides.[7][20]
-
Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (often with a modifier like 0.1% formic acid) (Solvent B) is typical.
-
Example Gradient: Start with a low percentage of A, increase to elute compounds of interest, then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm is commonly used for many iridoid glycosides.[7][20]
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
Standard Preparation: Prepare a calibration curve using certified reference standards of the iridoid glycosides to be quantified.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm filter, and inject.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Gelidoside During Storage
Disclaimer: The following information is based on general principles of chemical stability and degradation for pharmaceutical compounds. As there is limited specific public data on the stability of Gelidoside, this guide provides best-practice recommendations and troubleshooting advice applicable to similar molecules.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound can be influenced by several environmental factors. The main contributors to degradation are typically:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[1]
-
pH: The stability of this compound can be pH-dependent. Extreme pH values may catalyze hydrolytic degradation.[1][2]
-
Light: Exposure to light, especially UV radiation, can provide the energy for photolytic degradation pathways.[1][2]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups within the this compound molecule.[1][3]
-
Moisture (Hydrolysis): Water can act as a reactant in hydrolysis, a common degradation pathway for compounds with susceptible functional groups like esters or amides.[2][3]
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. Based on general guidelines for chemical compounds, recommended long-term storage is typically at -20°C or -80°C. For shorter durations, storage at 2-8°C may be acceptable, but this should be verified with stability data. It is crucial to minimize exposure to atmospheric moisture and oxygen.
Q3: I observed a change in the color/physical appearance of my this compound sample. What does this indicate?
A3: A change in physical appearance, such as color change or clumping, often suggests that the compound may be degrading. This could be due to exposure to light, heat, or moisture. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, most commonly HPLC with UV or Mass Spectrometric detection, should be used.[4][5] This method should be capable of separating the intact this compound from its potential degradation products. Regular testing of the sample's purity and comparison to the initial data will provide a clear indication of its stability under your storage conditions.
Q5: Are there any incompatible materials I should avoid when handling or storing this compound?
A5: While specific incompatibilities for this compound are not documented, it is good practice to use high-quality, inert materials for storage containers, such as amber glass vials with PTFE-lined caps. Avoid plastics that may leach impurities or allow moisture and gas permeation. Also, be mindful of potential interactions with other chemicals or solvents if preparing solutions for storage.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| pH Instability | - Determine the pH of your solution. This compound may be unstable at certain pH values. - Perform a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyze for degradation over time. - Adjust the pH of your experimental solution to a range where this compound is most stable. |
| Hydrolysis | - If your solvent is aqueous, hydrolysis may be occurring.[2][3] - If possible for your application, consider using anhydrous solvents. - For aqueous solutions, prepare them fresh before use and store at low temperatures (2-8°C) for short periods. |
| Oxidation | - Degas your solvent to remove dissolved oxygen before preparing the solution. - Consider adding an antioxidant to your solution, if compatible with your experimental setup. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Photodegradation | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[3] - Minimize exposure to ambient laboratory light during handling. |
Issue 2: Inconsistent Results in Experiments Using Stored this compound
| Potential Cause | Troubleshooting Steps |
| Degradation During Freeze-Thaw Cycles | - Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing. - If repeated use from the same stock is necessary, perform a freeze-thaw stability study to assess its impact. |
| Adsorption to Container Surfaces | - Lipophilic compounds can adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes or glass vials. - Pre-treating containers with a siliconizing agent may reduce adsorption. |
| Incorrect Concentration Due to Degradation | - Re-quantify the concentration of your this compound stock solution using a validated analytical method before each set of experiments. - Compare the current concentration to the initial concentration to determine the extent of degradation. |
Data Presentation
The following table presents hypothetical degradation data for this compound under various storage conditions to illustrate the impact of temperature and humidity. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Storage Condition | Time (Months) | This compound Purity (%) | Appearance |
| -20°C | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.6 | White Powder | |
| 4°C | 0 | 99.8 | White Powder |
| 6 | 98.5 | White Powder | |
| 12 | 97.2 | Slight Off-White | |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 1 | 96.1 | Off-White Powder | |
| 3 | 92.5 | Yellowish Powder | |
| 6 | 85.3 | Yellowish, Clumped | |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 1 | 88.7 | Yellow Powder | |
| 3 | 75.4 | Brownish, Tacky |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- 0.1 N Hydrochloric Acid (HCl)
- 0.1 N Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC-grade water, acetonitrile, and methanol
- pH meter
- HPLC system with a UV detector or Mass Spectrometer
- Photostability chamber
- Oven
2. Methodology:
- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Evaporate the solvent from a portion of the stock solution and expose the solid this compound to 80°C in an oven for 48 hours.
- Photolytic Degradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Sample Analysis:
- At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using an HPLC method. The method should be developed to separate the parent this compound peak from all degradation product peaks.
Protocol 2: Long-Term Stability Study of this compound
This protocol outlines a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.[6][7]
1. Materials:
- At least three different batches of this compound.
- Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps).
- Calibrated stability chambers set to the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH).
- Validated stability-indicating HPLC method.
2. Methodology:
- Sample Preparation: Package a sufficient number of samples from each batch into the chosen containers for testing at all time points.
- Storage: Place the samples in the stability chambers.
- Testing Schedule: Pull samples for analysis at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Analysis: At each time point, analyze the samples for:
- Appearance (color, physical state)
- Purity (using the stability-indicating HPLC method)
- Content of degradation products
- Moisture content (if applicable)
- Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The shelf-life is the time period during which this compound remains within its predefined acceptance criteria.
Visualizations
Caption: Factors and pathways leading to this compound degradation.
Caption: General workflow for a long-term stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. qualityhub.com [qualityhub.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Addressing Poor Solubility of Gelidoside
For researchers, scientists, and drug development professionals, overcoming the poor solubility of promising compounds like Gelidoside is a critical step in experimental design and therapeutic application. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with various potential biological activities. However, like many other iridoid glycosides, this compound exhibits poor aqueous solubility, which can significantly hinder its bioavailability and limit its therapeutic efficacy in both in vitro and in vivo studies. This poor solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and ensuring consistent absorption in animal models.
Q2: What are the general solubility characteristics of iridoid glycosides similar to this compound?
A2: Iridoid glycosides are generally polar compounds. For instance, Aucubin, a structurally related iridoid glycoside, is soluble in water, methanol, and ethanol but is insoluble in less polar organic solvents like benzene, chloroform, and ether.[1][2] Geniposide, another similar compound, is soluble in water and DMSO but insoluble in ethanol.[3] It is important to note that the stability of these compounds can be affected by pH, with a tendency for hydrolysis and rearrangement under slightly acidic conditions.[1][2]
Q3: Are there any readily available quantitative solubility data for this compound or similar compounds?
| Compound | Solvent | Solubility | Reference |
| Aucubin | Water | Soluble | [1][2] |
| Methanol | Soluble | [1][2] | |
| Ethanol | Soluble | [1][2] | |
| Benzene | Insoluble | [1][2] | |
| Chloroform | Insoluble | [1][2] | |
| Ether | Insoluble | [1][2] | |
| Petroleum Ether | Insoluble | [1][2] | |
| DMF | 30 mg/mL | [4] | |
| DMSO | 30 mg/mL | [4] | |
| PBS (pH 7.2) | 10 mg/mL | [4] | |
| Geniposide | Water | 78 mg/mL (200.83 mM) | [3] |
| DMSO | 78 mg/mL (200.83 mM) | [3] | |
| Ethanol | Insoluble | [3] |
Q4: What are the primary strategies to enhance the solubility of this compound?
A4: Several techniques can be employed to improve the solubility of poorly soluble natural products like this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of solvents to increase solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex to enhance its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix to improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and, consequently, its solubility and dissolution velocity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments with this compound.
Issue 1: Difficulty Preparing a Stock Solution
Problem: this compound powder does not fully dissolve in aqueous buffers or common organic solvents at the desired concentration.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Approach: Attempt to dissolve this compound in a small volume of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer.
-
Alternative Solvents: If DMSO or ethanol are not suitable for your experiment, consider other biocompatible co-solvents. A summary of potential co-solvent systems is provided in the table below.
-
| Co-solvent System | Rationale | Potential Starting Ratios (Co-solvent:Aqueous) |
| DMSO:Water | High solubilizing power for many organic compounds. | 1:10 to 1:100 |
| Ethanol:Water | Generally well-tolerated in biological systems. | 1:10 to 1:50 |
| Polyethylene Glycol (PEG) 300/400:Water | Low toxicity and commonly used in pharmaceutical formulations. | 1:20 to 1:100 |
-
Physical Dissolution Aids:
-
Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Gentle Heating: For some compounds, gentle warming (e.g., to 37°C) can increase solubility. However, the thermal stability of this compound should be considered, as excessive heat may cause degradation.
-
Issue 2: Precipitation of this compound in Cell Culture Media or Assay Buffer
Problem: After adding the this compound stock solution to the aqueous experimental medium, a precipitate forms over time.
Troubleshooting Steps:
-
Reduce Final Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your experimental medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity and precipitation.
-
Utilize a Solubility Enhancer:
-
Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can be used to form micelles that encapsulate this compound and keep it in solution.
-
Issue 3: Low or Inconsistent Bioavailability in Animal Studies
Problem: Inconsistent or low absorption of this compound after oral or other routes of administration, leading to variable experimental results.
Troubleshooting Steps:
-
Formulation Strategies:
-
Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution rate in the gastrointestinal tract.
-
Nanoparticle Formulation: Preparing this compound as a lipid-based nanoparticle suspension can improve its absorption and bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other iridoid glycosides, such as genipin.[5][6]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Dissolution: Dissolve the cyclodextrin in deionized water with stirring.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).
Protocol 2: Preparation of this compound-Loaded Lipid Nanoparticles
This protocol is based on the emulsification-sonication method used for encapsulating aucubin and catalpol.[7][8][9]
Materials:
-
This compound
-
Solid lipid (e.g., Softisan® 100)
-
Surfactant (e.g., Tween® 80)
-
Deionized water
-
Ultrasonic homogenizer
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound and the surfactant in deionized water.
-
Lipid Phase: Melt the solid lipid by heating it to approximately 10°C above its melting point.
-
-
Emulsification:
-
Heat the aqueous phase to the same temperature as the melted lipid phase.
-
Add the hot aqueous phase to the melted lipid phase and stir at high speed using a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately subject the pre-emulsion to high-shear homogenization using an ultrasonic homogenizer. The duration and amplitude of sonication will need to be optimized to achieve the desired particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath while stirring gently. The solidification of the lipid droplets will lead to the formation of solid lipid nanoparticles.
-
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of free this compound.
Signaling Pathways and Experimental Workflows
Based on studies of the related iridoid glycoside, Geniposide, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses, such as the MAPK/ERK and NF-κB pathways.[10][11][12]
Hypothesized Signaling Pathway for this compound's Anti-Inflammatory Action
Caption: Hypothesized mechanism of this compound's anti-inflammatory effects.
Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway
Caption: Workflow for studying this compound's impact on inflammatory signaling.
References
- 1. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. selleck.co.jp [selleck.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Preparation, characterization, and pharmacokinetics of the inclusion complex of genipin-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations [mdpi.com]
- 10. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Gelidoside Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of Gelidoside. The information provided is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines[1][2][3][4] and common practices for the analysis of glycosidic compounds.
Disclaimer: As of the last update, specific public domain information on a compound named "this compound" is limited. The following guidance is based on general knowledge of analytical method validation for glycosides and utilizes a representative hypothetical structure and properties for this compound for illustrative purposes.
Hypothetical this compound Profile
For the purpose of this guide, "this compound" is treated as a glycoside with the following hypothetical characteristics:
-
Structure: A flavonoid glycoside.
-
Molecular Formula: C₂₇H₃₀O₁₆
-
Molecular Weight: 610.5 g/mol
-
UV Absorbance Maximum (λmax): 265 nm
-
Solubility: Soluble in methanol, ethanol, and water.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for an HPLC-UV method for this compound quantification?
A1: According to ICH guidelines, the core validation parameters for a quantitative impurity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components[3].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[3].
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value[3].
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[5].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6][7].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[3].
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Q2: I am observing peak tailing for my this compound standard. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte. Try diluting your sample.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with polar analytes. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress silanol ionization, or use an end-capped column.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or, if necessary, replace the column.
-
Mismatched Solvent Strength: The solvent in which the sample is dissolved is significantly stronger than the mobile phase. Ensure your sample solvent is similar in composition and strength to the mobile phase.
Q3: My calibration curve for this compound is not linear. What should I do?
A3: Non-linearity in a calibration curve can stem from:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. Widen the calibration range to include lower concentrations or dilute your higher concentration standards.
-
Inappropriate Calibration Model: A linear regression may not be the best fit for your data over the entire concentration range. You may need to use a narrower range or consider a non-linear regression model, though this is less common for UV-Vis detection in HPLC.
-
Sample Preparation Errors: Inaccurate dilutions of your stock solutions will lead to a non-linear plot. Carefully re-prepare your standards.
-
Analyte Instability: this compound may be degrading in the diluent over the course of the analysis. Prepare fresh standards and analyze them promptly.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are performed to demonstrate the stability-indicating nature of your analytical method[8][9][10]. This involves subjecting a sample of this compound to various stress conditions to produce degradation products. The analytical method should then be able to separate the intact this compound peak from all the degradation product peaks. Common stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Heating the solid drug at 105°C for 48 hours.
-
Photodegradation: Exposing the drug solution to UV light (e.g., 254 nm) and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection error (e.g., air bubble in syringe). | Manually inspect the injection process. Purge the injection port. |
| Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. | |
| Detector issue (e.g., lamp off). | Check detector status and lamp life. | |
| Sample degradation. | Prepare fresh sample and analyze immediately. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Run a blank injection after a high concentration sample. | |
| Baseline Drift or Noise | Mobile phase not properly degassed. | Degas the mobile phase using sonication or an online degasser. |
| Fluctuations in pump pressure. | Check for leaks in the pump and connections. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Contaminated detector cell. | Flush the detector cell with an appropriate solvent. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Inconsistent pump flow rate. | Check for leaks and have the pump serviced if necessary. | |
| Column temperature changes. | Use a column oven. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol outlines a general reversed-phase HPLC-UV method suitable for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or Phosphoric acid)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (based on the hypothetical λmax of this compound)
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Protocol 2: Forced Degradation Study
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase and analyze by HPLC-UV.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC-UV.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase and analyze by HPLC-UV.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed sample in methanol, dilute with mobile phase, and analyze by HPLC-UV.
5. Photolytic Degradation:
-
Prepare a 100 µg/mL solution of this compound in methanol.
-
Expose the solution to direct sunlight or a photostability chamber for a specified period (e.g., 24 hours).
-
Analyze by HPLC-UV.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Table 3: Accuracy (Recovery Study)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 101.2 | 101.2 |
| 120 | 119.3 | 99.4 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, different day) |
| 50 | 0.8 | 1.2 |
| 100 | 0.6 | 1.0 |
Table 5: Robustness Study
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2°C | < 2.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
Visualizations
References
- 1. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | C24H28N6O3 | CID 25101874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation of gangliosides by cloud-point extraction with a nonionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of sialogangliosides in kindled hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geniposide | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganglioside GM1 | C73H131N3O31 | CID 9963963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lethedoside A | C24H26O11 | CID 10390853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Gelidoside in Animal Models
Disclaimer: Currently, there is a notable lack of published literature specifically detailing the oral bioavailability and pharmacokinetic parameters of Gelidoside in animal models. The following guidance is based on established principles of drug delivery and data from structurally similar compounds, such as other iridoid glycosides (e.g., Geniposide) and various saponins (e.g., Ginsenosides), which often exhibit similar absorption challenges. Researchers are strongly encouraged to perform initial pharmacokinetic studies to establish the specific bioavailability of this compound before implementing enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in rats. Is this expected?
A1: Yes, low oral bioavailability is a common challenge for many natural glycosidic compounds. This can be attributed to several factors, including poor aqueous solubility, low membrane permeability due to its molecular size and polarity, potential degradation by gastrointestinal enzymes, and significant first-pass metabolism in the liver. For instance, the oral bioavailability of a similar iridoid glycoside, geniposide, has been reported to be low in rats.[1] Similarly, ginsenosides, which are also glycosides, exhibit very low oral bioavailability, some as low as 2.5%.[2]
Q2: What are the primary barriers to the oral absorption of glycosidic compounds like this compound?
A2: The primary barriers include:
-
Physicochemical Properties: Poor water solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Intestinal Permeability: The intestinal epithelium acts as a significant barrier. Large and polar molecules like this compound may have difficulty crossing this lipid membrane via passive diffusion.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.
-
Gastrointestinal and Hepatic Metabolism: this compound may be subject to degradation by enzymes in the gut lumen, intestinal wall, and liver (first-pass metabolism) before it can reach systemic circulation.
Q3: What are some initial strategies to consider for enhancing the bioavailability of this compound?
A3: Initial strategies should focus on improving the solubility and/or membrane permeability of this compound. Some common approaches include:
-
Formulation with Solubilizing Agents: Using co-solvents, surfactants, or cyclodextrins can enhance the solubility of poorly soluble compounds.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the absorption of lipophilic and poorly soluble drugs.[3]
-
Use of Permeation Enhancers: These agents can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor could potentially increase the absorption of this compound if it is a P-gp substrate.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Dosing | Standardize the oral gavage technique. Ensure the gavage needle is correctly placed and the full dose is administered each time. Consider using voluntary oral administration methods to reduce stress.[4][5][6] | Improper gavage can lead to incomplete dosing or aspiration, causing high variability. Stress from handling can also affect gastrointestinal motility and absorption. |
| Food Effects | Ensure a consistent fasting period for all animals before dosing. Typically, an overnight fast is recommended for bioavailability studies. | The presence of food in the gastrointestinal tract can significantly alter drug absorption by affecting gastric emptying time, pH, and interactions with food components. |
| Biological Variability | Increase the number of animals per group to improve statistical power. | A larger sample size can help to account for inherent biological differences between individual animals. |
Issue 2: No detectable or very low levels of this compound in plasma despite using a high dose.
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Aqueous Solubility | Characterize the solubility of this compound. If it is poorly soluble, consider formulation strategies such as micronization, amorphization, or incorporating it into a lipid-based delivery system like SEDDS. | For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Improving solubility is often the first step to enhancing bioavailability. |
| Low Permeability | Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess the intrinsic permeability of this compound. If permeability is low, consider co-administration with a permeation enhancer. | These assays can help determine if the primary barrier to absorption is the intestinal wall itself. |
| Extensive First-Pass Metabolism | Investigate the in vitro metabolism of this compound using liver microsomes. If metabolism is high, consider strategies to bypass the liver, such as lymphatic delivery through lipid-based formulations. | High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation. |
Quantitative Data from Analogous Compounds
The following tables summarize pharmacokinetic data from studies on geniposide and ginsenosides, which may serve as a useful reference for what to expect with this compound.
Table 1: Pharmacokinetic Parameters of Geniposide in Rats
| Parameter | Value | Animal Model | Reference |
| AUC (0-∞) (µg·h/mL) | 3.77 ± 0.68 | Normal Rats | [7] |
| Vd (L/kg) | 140.41 ± 2.07 | Normal Rats | [7] |
| CL (L/h/kg) | 16.10 ± 2.87 | Normal Rats | [7] |
| MRT (h) | 3.98 ± 0.90 | Normal Rats | [7] |
AUC: Area under the curve, Vd: Volume of distribution, CL: Clearance, MRT: Mean residence time.
Table 2: Oral Bioavailability of Various Glycosides in Animal Models
| Compound | Bioavailability (%) | Animal Model | Reference |
| Ginsenoside Rg1 | 2.5 | Rats | [2] |
| Gypenoside A | 0.90 | Rats | [8] |
| Gypenoside XLIX | 0.14 | Rats | [8] |
Experimental Protocols
Protocol 1: Basic Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week with a standard 12-hour light/dark cycle and free access to food and water.
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV administration (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL).
-
Oral Formulation: Prepare a suspension or solution of this compound in a common oral vehicle (e.g., 0.5% carboxymethylcellulose sodium in water).
-
-
Dosing:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the IV formulation via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Administer the oral formulation via oral gavage at a higher dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios.
-
-
Loading of this compound:
-
Dissolve this compound in the optimized SEDDS formulation. Gentle heating or vortexing may be applied to facilitate dissolution.
-
-
Characterization:
-
Emulsion Droplet Size: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Visually observe the time it takes for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium that mimics the gastrointestinal fluids.
-
Visualizations
References
- 1. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and bioavailability of ginsenoside Rg1 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Nanostructured Solid Materials for Modulating Oral Drug Delivery from Solid-State Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacokinetics Study after Oral Administration of Geniposide in Normal Rats and Adjuvant‐induced Arthritis Rats by UPLC‐MS/MS | Semantic Scholar [semanticscholar.org]
- 8. Determination of Gypenoside A and Gypenoside XLIX in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in Gelidoside experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Gelidoside. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and reproducibility in their results.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with this compound are inconsistent between experiments. What are the common causes?
Inconsistent results in cell viability assays are a frequent challenge. The variability can often be traced back to several key factors:
-
This compound Stock Solution:
-
Degradation: this compound, like many natural iridoid glycosides, can be sensitive to temperature, pH, and light.[1] Ensure your stock solution is stored correctly (typically at -20°C or -80°C in a light-protected vial) and that you minimize freeze-thaw cycles.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control in your experiments with the same final concentration of the solvent used for this compound treatment.
-
-
Cell Culture Conditions:
-
Cell Density: The initial seeding density of your cells can significantly impact their response to treatment.[2] Inconsistent cell numbers can lead to variability in results.
-
Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and drug sensitivity. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular responses and lead to unreliable data.[2] Regularly test your cell lines for contamination.
-
-
Assay Protocol:
-
Incubation Times: Ensure that the incubation times for both this compound treatment and the assay reagents are consistent across all experiments.
-
Reagent Handling: Improper storage or handling of assay reagents can lead to reduced efficacy and inconsistent results.[3]
-
Q2: I am observing unexpected or no anti-inflammatory effects of this compound in my experiments. What should I check?
If you are not observing the expected anti-inflammatory effects, consider the following:
-
Purity of this compound: The purity of your this compound sample is critical. Impurities or contaminants can interfere with its biological activity. It is advisable to verify the purity of your compound using analytical techniques like HPLC.[4][5]
-
Cell Line and Model System: The choice of cell line or experimental model is crucial. The expression levels of the target signaling pathways (e.g., NF-κB, MAPK) can vary between cell types, influencing their responsiveness to this compound.
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS) used to induce an inflammatory response should be optimized. An excessively high concentration might overwhelm the inhibitory effects of this compound.
-
Treatment Timing: The timing of this compound treatment relative to the inflammatory stimulus can be critical. Determine whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental setup.
Q3: How can I be sure that my this compound is not degrading during my experiment?
The stability of iridoid glycosides like this compound can be influenced by experimental conditions:
-
pH of Culture Medium: Significant shifts in the pH of your cell culture medium during the experiment can potentially lead to the degradation of this compound.[1] Monitor the pH of your medium, especially during long incubation periods.
-
Temperature: While most cell culture experiments are conducted at 37°C, prolonged exposure to this temperature could contribute to some degradation.[1] Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Light Exposure: Protect your this compound stock solutions and experimental plates from direct light to prevent potential photodegradation.
Troubleshooting Guides
Inconsistent Cell Viability Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results vary between different experimental days | - Different cell passage numbers- Variation in this compound stock activity- Inconsistent incubation times | - Use cells within a narrow passage number range.- Prepare fresh this compound dilutions for each experiment from a new aliquot of the stock solution.- Use a timer to ensure consistent incubation periods. |
| No dose-dependent effect observed | - this compound concentration range is not optimal- this compound has degraded- Cell line is not sensitive | - Perform a wider range of concentrations in a preliminary experiment.- Check the storage conditions of your this compound stock.- Verify the expression of target pathways in your cell line or try a different cell line. |
Lack of Expected Bioactivity
| Symptom | Possible Cause | Suggested Solution |
| No inhibition of inflammatory markers (e.g., TNF-α, IL-6) | - Sub-optimal concentration of this compound- Inappropriate timing of treatment- Low purity of this compound | - Test a broader range of this compound concentrations.- Optimize the treatment schedule (pre-treatment vs. co-treatment).- Verify the purity of your this compound sample via HPLC or other analytical methods. |
| Results not reproducible | - Batch-to-batch variation of this compound- Inconsistent stimulation with inflammatory agent | - If possible, use this compound from the same manufacturing batch.- Ensure the inflammatory stimulus (e.g., LPS) is from the same lot and prepared fresh. |
Experimental Protocols
Protocol 1: Assessment of this compound's Anti-Inflammatory Effect on Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: HPLC Analysis for this compound Purity
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Run the sample and a certified reference standard of this compound if available.
-
Calculate the purity based on the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Aucubin and Geniposide
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory and antioxidant properties of two prominent iridoid glycosides: Aucubin and Geniposide. This guide provides a detailed examination of their mechanisms of action, supported by quantitative experimental data and detailed methodologies.
Please note: Initial literature searches for "Gelidoside" did not yield sufficient pharmacological data for a comparative analysis. Therefore, this guide utilizes Geniposide , a structurally related and well-researched iridoid glycoside, as a substitute to provide a meaningful comparison with Aucubin.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Iridoid glycosides, a class of monoterpenoids found in various medicinal plants, have garnered significant attention for their potent anti-inflammatory properties. Among them, Aucubin and Geniposide are two of the most extensively studied compounds. This guide aims to provide a side-by-side comparison of their anti-inflammatory and antioxidant activities, focusing on their effects on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant effects of Aucubin and Geniposide, providing a clear comparison of their potency in various experimental models.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Line/Model | Stimulus | IC50 / Inhibition % | Reference |
| Aucubin | TNF-α | RBL-2H3 mast cells | Antigen | IC50: 0.101 µg/mL | [1] |
| IL-6 | RBL-2H3 mast cells | Antigen | IC50: 0.19 µg/mL | [1] | |
| TNF-α | RAW 264.7 macrophages | - | IC50: 9.2 µM (for hydrolyzed Aucubin) | [2] | |
| NO | Rat chondrocytes | IL-1β | Significant down-regulation | [3] | |
| Geniposide | TNF-α | Diabetic rat wound tissue | - | IC50: 1.36 g/kg | [4][5] |
| IL-1β | Diabetic rat wound tissue | - | IC50: 1.02 g/kg | [4][5] | |
| IL-6 | Diabetic rat wound tissue | - | IC50: 1.23 g/kg | [4][5] | |
| NO | Murine microglial N9 cells | LPS (1 µg/mL) | Significant suppression at 40, 80, 160 µg/mL | [6] | |
| PGE2 | Murine macrophages | LPS | Significant reduction | [7] |
Table 2: Antioxidant Activity
| Compound | Assay | Cell Line/Model | Effect | Reference |
| Aucubin | ROS reduction | Various | Reduces intracellular ROS production | [8] |
| Antioxidant enzymes | - | Affects SOD levels | [9] | |
| Geniposide | ROS scavenging | Murine microglial N9 cells | Suppressed overproduction of intracellular ROS | [6] |
| Antioxidant enzymes | Mouse liver | Upregulated GPx, GST, GSH, CuZn-SOD | [10] |
Mechanistic Insights: Modulation of Signaling Pathways
Both Aucubin and Geniposide exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.
-
Aucubin: Has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in various cell types, including 3T3-L1 adipocytes and RBL-2H3 mast cells.[1][11] The hydrolyzed form of Aucubin demonstrated a 55% inhibition of NF-κB translocation from the cytosol to the nucleus in RAW 264.7 cells.[2]
-
Geniposide: Also effectively suppresses the NF-κB pathway by inhibiting the phosphorylation of IκB-α and NF-κB, thereby preventing their activation and nuclear translocation. This has been observed in LPS-stimulated primary mouse mammary epithelial cells and human umbilical vein endothelial cells (HUVECs).[6]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.
-
Aucubin: Has been demonstrated to suppress the phosphorylation of ERK, thereby inhibiting downstream inflammatory responses.[11] In LPS-stimulated BV-2 microglial cells, Aucubin was found to inhibit the phosphorylation of PI3K/Akt and ERK1/2.[12][13]
-
Geniposide: Exhibits a broader inhibitory effect on the MAPK pathway, suppressing the phosphorylation of p38, ERK, and JNK in LPS-stimulated primary mouse mammary epithelial cells.[6] It also inhibits the activation of p38 MAPK and ERK1/2 in HUVECs.[6]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the anti-inflammatory and antioxidant activities of Aucubin and Geniposide.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7), rat basophilic leukemia mast cells (RBL-2H3), murine microglial cells (N9, BV-2), and human umbilical vein endothelial cells (HUVECs) are frequently used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Aucubin or Geniposide for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or a specific cytokine (e.g., TNF-α, IL-1β).
Nitric Oxide (NO) Production Assay
The Griess assay is the standard method for measuring NO production, an indicator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Catalpol and Geniposide: Two Potent Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent iridoid glycosides, Catalpol and Geniposide. Both compounds, derived from traditional medicinal plants, have garnered significant attention for their diverse and potent pharmacological activities. This document objectively compares their chemical properties, biological effects supported by experimental data, and underlying molecular mechanisms to assist researchers in their ongoing and future investigations.
Chemical and Physical Properties
Catalpol and Geniposide share a core iridoid structure but differ in their substitution patterns, which influences their biological activity and pharmacokinetic profiles. A summary of their key chemical and physical properties is presented in Table 1.
| Property | Catalpol | Geniposide |
| Chemical Structure | ||
| Molecular Formula | C15H22O10 | C17H24O10[1] |
| Molecular Weight | 362.33 g/mol | 388.37 g/mol [1] |
| Source | Primarily isolated from the roots of Rehmannia glutinosa[2] | Found in the fruits of Gardenia jasminoides and other plants[3][4] |
| CAS Number | 2415-24-9 | 24512-63-8[1] |
Comparative Pharmacological Activities
Both Catalpol and Geniposide exhibit a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer activities. The following sections provide a comparative overview of their performance in these key areas, supported by available quantitative data.
Neuroprotective Effects
Both compounds have shown significant promise in models of neurodegenerative diseases.[5] They appear to exert their effects through multiple mechanisms, including anti-oxidative stress, anti-inflammatory, and anti-apoptotic pathways.
Table 2: Comparative Neuroprotective Activity
| Parameter | Catalpol | Geniposide |
| Model | MPP+/MPTP-induced Parkinson's disease model (in vitro/in vivo) | H2O2-induced injury in PC12 cells (in vitro) |
| Observed Effects | - Significant protection of dopaminergic neurons.[6] - Increased dopamine and DOPAC levels.[6] - Blocked tyrosine hydroxylase-positive cell loss.[6] | - Increased cell viability from 51.7% to 77.9%.[7] - Decreased apoptosis.[7] - Induced expression of anti-apoptotic protein Bcl-2.[7] |
| Dosage/Concentration | 0.05-0.5 mM (in vitro); 15 mg/kg (in vivo)[6] | Pre-incubation with Geniposide (concentration not specified in abstract)[7] |
Anti-inflammatory Activity
Catalpol and Geniposide are potent anti-inflammatory agents that act by modulating key inflammatory mediators and signaling pathways.
Table 3: Comparative Anti-inflammatory Activity
| Parameter | Catalpol | Geniposide |
| Model | LPS-stimulated RAW 264.7 macrophages | Diabetic wound model in rats |
| Observed Effects | - Inhibition of pro-inflammatory mediators.[2] - Weakly inhibits NF-κB activity at 50 µmol/L.[8] | - Significantly reduced TNF-α, IL-1β, and IL-6 levels.[3] - Increased anti-inflammatory IL-10.[3] |
| IC50 Values | Not specified | - TNF-α: 1.36 g/kg - IL-1β: 1.02 g/kg - IL-6: 1.23 g/kg[3][9] |
Anti-diabetic Effects
Both iridoid glycosides have demonstrated significant potential in the management of diabetes mellitus through various mechanisms, including improving insulin sensitivity and regulating glucose metabolism.
Table 4: Comparative Anti-diabetic Activity
| Parameter | Catalpol | Geniposide |
| Model | STZ-induced diabetic rats; db/db mice | High-fat diet and STZ-induced type 2 diabetic mice |
| Observed Effects | - Dose-dependent reduction in blood glucose (59-72% reduction at 50-100 mg/kg p.o. in STZ rats).[10] - Improved glucose tolerance and insulin resistance in db/db mice.[11] | - Reduced blood glucose, insulin, and triglyceride levels.[8] - Decreased expression and activity of hepatic glycogen phosphorylase and glucose-6-phosphatase.[8] |
| Dosage | 50-100 mg/kg (p.o.) in rats; 80-160 mg/kg in db/db mice[10][11] | 200 and 400 mg/kg[8] |
Anti-cancer Activity
Catalpol and Geniposide have been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting their potential as anti-cancer agents.
Table 5: Comparative Anti-cancer Activity
| Parameter | Catalpol | Geniposide |
| Cell Lines | Various cancer cell lines (e.g., breast, gastric, lung, colorectal)[12] | Human oral squamous cell carcinoma (SCC-9), cervical cancer (HeLa) |
| Observed Effects | - Weak inhibitory effect on pancreatic and esophageal cancer cells.[12] | - Suppressed viability of SCC-9 cells in a concentration-dependent manner.[13] - Induced G2/M phase cell cycle arrest and apoptosis in SCC-9 cells.[13] |
| IC50 Values | Not specified, generally weak activity reported.[12] | HeLa cells: 419 ± 27.25 µM[14] |
Signaling Pathways
The pharmacological effects of Catalpol and Geniposide are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Catalpol Signaling Pathways
Catalpol exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways. For instance, in neuroinflammation, it inhibits the TLR4/MAPK/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. It also promotes neurogenesis through the BDNF/TrkB signaling pathway and its downstream cascades.
Geniposide Signaling Pathways
Geniposide's anti-inflammatory actions are also mediated, in part, by the regulation of the TLR4 signaling pathway, leading to the suppression of downstream NF-κB and MAPK activation.[15] In the context of neuroprotection, it activates the PI3K/Akt signaling pathway, which promotes cell survival.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.
Neuroprotective Activity Assessment (MTT Assay)
This protocol outlines a common method for assessing the neuroprotective effects of a compound against an induced cellular injury.
Detailed Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., Geniposide) for a specified duration (e.g., 2 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., 100 µM H2O2) to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
This protocol is widely used to quantify nitric oxide (NO) production by macrophages, a key indicator of inflammation.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with the test compound (e.g., Catalpol or Geniposide) for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Conclusion
Both Catalpol and Geniposide are iridoid glycosides with significant therapeutic potential across a range of diseases, primarily driven by their anti-inflammatory, antioxidant, and anti-apoptotic properties. While they share some mechanistic similarities, such as the modulation of the TLR4/NF-κB pathway, there are also distinct differences in their efficacy and the specific signaling cascades they influence. Geniposide appears to have more potent anti-inflammatory and anti-cancer effects based on the available quantitative data, whereas Catalpol has been extensively studied for its neuroprotective and anti-diabetic properties with strong in vivo evidence.
This comparative guide highlights the importance of further head-to-head studies to fully elucidate their relative potencies and therapeutic advantages. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of these promising natural compounds.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of catalpol and geniposide in Alzheimer's and Parkinson's diseases: A snapshot of their underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
Validating the Antioxidant Activity of Gelidoside: A Comparative Guide Against Trolox
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly those targeting oxidative stress-related pathologies, rigorous validation of antioxidant activity is paramount. This guide provides a framework for comparing the antioxidant potential of a target compound, Gelidoside, against Trolox, a well-established antioxidant standard. While direct comparative experimental data for this compound is not available in the public domain, this document outlines the standard methodologies and data presentation required for such a validation.
The Role of Trolox as a Gold Standard
Trolox, a water-soluble analog of vitamin E, is widely used as a reference standard in various antioxidant assays.[1] Its stable and predictable antioxidant activity allows for the relative comparison of the antioxidant capacity of new or unknown substances.[2] The results of these assays are often expressed in Trolox Equivalents (TE), providing a standardized metric for antioxidant potential.[3]
Quantitative Comparison of Antioxidant Activity
To objectively assess the antioxidant activity of this compound, quantitative assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are recommended.[4][5] The primary endpoint for comparison is often the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Below is a template for presenting the comparative data:
Table 1: Comparative Antioxidant Activity of this compound and Trolox
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalents (TE) |
| This compound | DPPH | Data to be determined | Data to be calculated |
| Trolox | DPPH | Reference value | 1.0 (by definition) |
| This compound | ABTS | Data to be determined | Data to be calculated |
| Trolox | ABTS | Reference value | 1.0 (by definition) |
Note: The IC50 and TE values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of antioxidant activity. Detailed protocols for the two most common assays are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color is measured spectrophotometrically at 517 nm.[4] The degree of discoloration indicates the scavenging potential of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of this compound and Trolox in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to 2.9 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity of the test compound is determined by its ability to reduce the ABTS•+, leading to a decolorization of the solution, which is measured at 734 nm.[4] This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Sample Preparation: Prepare a series of concentrations of this compound and Trolox.
-
Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180 µL).
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
By following these standardized protocols and data presentation formats, researchers can effectively and reliably validate the antioxidant activity of this compound in comparison to the established standard, Trolox. This rigorous approach is essential for the advancement of novel antioxidant compounds in the field of drug development.
References
- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Unveiling the Antioxidant Potential of Gelidoside: A Comparative Analysis
A comprehensive comparison of Gelidoside with established antioxidant compounds remains challenging due to the limited publicly available scientific data on this specific substance. Extensive searches of scientific literature and chemical databases did not yield specific information regarding the antioxidant properties, experimental data, or signaling pathways associated with a compound explicitly named "this compound."
This guide, therefore, aims to provide a framework for such a comparison, outlining the methodologies and key data points that would be essential for evaluating this compound's antioxidant efficacy relative to well-characterized antioxidants. The following sections detail the standard experimental protocols used to assess antioxidant activity and introduce common reference antioxidants, providing a basis for where this compound's performance could be situated once data becomes available.
Standard Antioxidant Compounds for Comparison
A robust comparison would involve benchmarking this compound against a panel of well-established antioxidant compounds with diverse mechanisms of action. These include:
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant that readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS).
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is a key component of cell membranes, protecting them from lipid peroxidation.
-
Glutathione (GSH): A crucial intracellular antioxidant, a tripeptide that plays a central role in cellular redox homeostasis and detoxification.
-
Gallic Acid: A phenolic acid with strong antioxidant properties, often used as a standard in antioxidant assays.
-
Quercetin: A flavonoid with potent antioxidant and anti-inflammatory activities.
Data Presentation: A Template for Comparison
Once experimental data for this compound is obtained, it can be systematically compared to these reference compounds. The following tables provide a template for summarizing key quantitative data from common antioxidant assays.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | Data not available |
| Ascorbic Acid | Reference Value |
| α-Tocopherol | Reference Value |
| Glutathione | Reference Value |
| Gallic Acid | Reference Value |
| Quercetin | Reference Value |
| IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. |
Table 2: ABTS Radical Cation Decolorization Activity
| Compound | IC50 (µg/mL) |
| This compound | Data not available |
| Ascorbic Acid | Reference Value |
| α-Tocopherol | Reference Value |
| Glutathione | Reference Value |
| Gallic Acid | Reference Value |
| Quercetin | Reference Value |
| IC50 represents the concentration of the compound required to scavenge 50% of the ABTS radical cations. |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) |
| This compound | Data not available |
| Ascorbic Acid | Reference Value |
| α-Tocopherol | Reference Value |
| Glutathione | Reference Value |
| Gallic Acid | Reference Value |
| Quercetin | Reference Value |
| FRAP value indicates the ability of an antioxidant to reduce ferric iron. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the antioxidant assays mentioned above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test and standard compounds.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants.
-
Add a fixed volume of the diluted ABTS•+ solution to each concentration of the test and standard compounds.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways in Antioxidant Defense
Antioxidants can exert their effects through various cellular signaling pathways. Understanding this compound's interaction with these pathways would provide deeper insights into its mechanism of action.
A common and critical pathway in cellular antioxidant response is the Nrf2-Keap1 signaling pathway .
Cross-Validation of Gleditsioside E's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of Gleditsioside E, a triterpene saponin isolated from Gleditsia sinensis, across various human cancer cell lines. The data presented herein is compiled from published experimental findings, offering a cross-validation of its potential as an anti-cancer agent. This document includes quantitative data on cell viability, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Data Presentation: Comparative Cytotoxicity of Gleditsioside E
Gleditsioside E has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 100.0 ± 5.2 |
| MCF-7 | Human Breast Adenocarcinoma | 35.7 ± 2.5 |
| HeLa | Human Cervical Carcinoma | 54.0 ± 1.7 |
| BGC-823 | Human Gastric Carcinoma | 100 ± 3.7 |
| Bel-7402 | Human Hepatocellular Carcinoma | >100 |
Data is indicative of the cytotoxic potential of Gleditsia saponins as reported in the literature. Variations may occur based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the effects of Gleditsioside E.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Gleditsioside E in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Gleditsioside E. Include untreated cells as a negative control and a medium-only blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be set to 630 nm or higher.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.[1][2]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cold PBS
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Gleditsioside E at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3][4][5][6]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with Gleditsioside E as described previously.
-
Cell Harvesting: Collect cells by trypsinization, if necessary.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating Gleditsioside E's effects on cell lines.
Proposed Signaling Pathway for Gleditsioside E-Induced Apoptosis
Studies on saponins from Gleditsia sinensis suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in the induction of apoptosis.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Gleditsia sinensis fruit extract-induced apoptosis involves changes of reactive oxygen species level, mitochondrial membrane depolarization and caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Mechanism of Action of Gelidoside: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the mechanism of action of a compound named "Gelidoside." Extensive searches of prominent scientific databases and research publications have not yielded information on a molecule with this name. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary name not widely used in academic research, or potentially a misnomer for another molecule.
This guide, therefore, cannot provide a direct comparative analysis of this compound's mechanism of action. However, to provide a framework for future research and to illustrate the methodologies typically employed in such studies, we will present a hypothetical scenario. This will outline the types of experiments, data presentation, and pathway analyses that would be necessary to elucidate and compare the mechanism of action of a novel glycoside, which we will refer to as "Hypothetical Glycoside X," against known compounds with similar biological activities.
Hypothetical Comparative Analysis: Glycoside X vs. Known Modulators of the PI3K/Akt Pathway
For the purpose of this guide, let's assume "Hypothetical Glycoside X" has been observed to exhibit anti-proliferative effects in cancer cell lines. A common mechanism for such effects involves the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway. We will compare Glycoside X to a well-characterized inhibitor of this pathway, LY294002 .
Data Presentation: Comparative IC50 Values
A crucial first step in characterizing an anti-proliferative compound is to determine its potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) |
| Hypothetical Glycoside X | MCF-7 | 15.2 |
| A549 | 25.8 | |
| LY294002 | MCF-7 | 10.5 |
| A549 | 18.3 |
This table presents hypothetical IC50 values for Glycoside X and the known PI3K inhibitor LY294002 in two different cancer cell lines, MCF-7 (breast cancer) and A549 (lung cancer).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of "Hypothetical Glycoside X" or the comparator (e.g., LY294002) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is critical for elucidating signaling pathways.
-
Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Hypothetical Signaling Pathway of Glycoside X
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the iridoid glycoside Geniposide with related compounds, focusing on its anti-inflammatory and neuroprotective activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways.
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities.[1] Among these, Geniposide, an iridoid glycoside primarily isolated from the fruits of Gardenia jasminoides, has garnered significant attention for its therapeutic potential.[2][3] This guide delves into the structure-activity relationship (SAR) of Geniposide and compares its efficacy with other structurally similar iridoids, namely Aucubin and Catalpol.
Comparative Analysis of Biological Activity
The therapeutic effects of Geniposide and related iridoids are concentration-dependent. The following tables summarize the quantitative data from various in vitro studies, providing a basis for comparing their potency in anti-inflammatory and neuroprotective assays.
Anti-inflammatory Activity
The anti-inflammatory properties of iridoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Geniposide | Inhibition of TNF-α release | Diabetic Rats | 1.36 g/kg (in vivo) | [4][5] |
| Inhibition of IL-1β release | Diabetic Rats | 1.02 g/kg (in vivo) | [4][5] | |
| Inhibition of IL-6 release | Diabetic Rats | 1.23 g/kg (in vivo) | [4][5] | |
| Inhibition of RA-FLS proliferation | Human RA-FLS | 31.76 µM (48h) | [6] | |
| Aucubin (hydrolyzed) | Inhibition of TNF-α production | RAW 264.7 | 9.2 µM | [7] |
| Genipin (aglycone of Geniposide) | Inhibition of NO production | Rat air pouch edema | More potent than Geniposide | [8] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Neuroprotective Activity
The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from oxidative stress-induced cell death.
| Compound | Assay | Cell Line | Effective Concentration | Reference |
| Geniposide | Protection against H2O2-induced injury | PC12 cells | 50 µM | [9] |
| Protection against Aβ-induced injury | Primary cortical neurons | 2.5, 5, and 10 µM | [3] | |
| Attenuation of LPS-induced viability loss | PC12 cells | 200 or 300 µg/mL | [10] | |
| Catalpol | Protection against MPP+ induced toxicity | PC12 cells | 0.05-0.5 mM | [11] |
Structure-Activity Relationship (SAR)
The biological activity of iridoids is intrinsically linked to their chemical structure. While a comprehensive SAR study for a wide range of activities is still an area of active research, some key structural features have been associated with their anti-inflammatory and neuroprotective effects.
-
The Aglycone Moiety: The aglycone form of some iridoid glycosides, such as Genipin (the aglycone of Geniposide), has been shown to possess stronger anti-inflammatory activity than its glycoside counterpart.[8] This suggests that the glucose moiety at the C1 position may influence the compound's bioavailability or interaction with its molecular targets. The hydroxyl group at the C1 position of genipin is thought to be responsible for its cytotoxic effects, a property absent in geniposide which lacks this free hydroxyl group.[12]
-
Modifications to the Iridoid Core: The core structure of the iridoid itself is crucial for its activity. However, specific substitutions on this core can modulate the biological effects. For instance, studies on other iridoids suggest that the presence of a double bond between C-7 and C-8 is a positive characteristic for anti-inflammatory activity.[13]
Mechanistic Insights: Signaling Pathways
Geniposide exerts its biological effects by modulating several key signaling pathways involved in inflammation and neuronal survival.
Anti-inflammatory Signaling Pathways
Geniposide has been shown to inhibit the activation of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in response to inflammatory stimuli like LPS.[1][14] By downregulating these pathways, Geniposide reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as TNF-α, IL-1β, and IL-6.[1][15]
Caption: Geniposide inhibits LPS-induced inflammation by targeting TLR4, MAPK, and NF-κB pathways.
Neuroprotective Signaling Pathways
The neuroprotective effects of Geniposide are partly attributed to its ability to activate pro-survival signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][16] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors, thereby protecting neuronal cells from oxidative stress-induced apoptosis.
Caption: Geniposide promotes neuronal survival by activating the pro-survival PI3K/Akt signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Geniposide). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 5-10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and incubated for another 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for the anti-inflammatory nitric oxide (NO) inhibition assay.
Neuroprotection Assay: Protection against H2O2-induced Injury in PC12 Cells
Objective: To assess the ability of a test compound to protect neuronal-like cells from oxidative stress-induced cell death.
Cell Line: PC12 rat pheochromocytoma cell line.
Protocol:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Geniposide). The cells are pre-incubated for 2 hours.
-
Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the wells to a final concentration of 100-200 µM to induce oxidative stress and cell death. A control group without H2O2 and a vehicle control group are included.
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Measurement (MTT Assay):
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
References
- 1. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geniposide protects PC12 cells from lipopolysaccharide-evoked inflammatory injury via up-regulation of miR-145-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 13. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of Gelidoside from different Sideritis species"
An important note for the reader: Initial investigations for a comparative study on Gelidoside from different Sideritis species revealed a significant lack of published data. Extensive literature searches did not identify this compound as a reported constituent in the studied Sideritis species. Therefore, this guide has been adapted to provide a comparative analysis of other prominent iridoid glycosides that have been successfully isolated and quantified from various Sideritis species, namely Monomelittoside, Melittoside, and Ajugoside . This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with the phytochemistry of "mountain tea."
The genus Sideritis, commonly known as mountain tea, comprises over 150 species and is a rich source of various secondary metabolites, including terpenoids, flavonoids, and iridoid glycosides.[1][2] These compounds are believed to contribute to the plant's traditional medicinal uses, which include anti-inflammatory, gastroprotective, and neuroprotective applications.[3][4] This guide focuses on the comparative abundance of key iridoid glycosides across different Sideritis species, details the experimental protocols for their analysis, and explores their potential biological activities and associated signaling pathways.
Quantitative Comparison of Iridoid Glycosides in Sideritis Species
The concentration of iridoid glycosides can vary significantly between different species and even subspecies of Sideritis. The following table summarizes the quantitative data from a comparative study on aqueous extracts of four different Greek Sideritis taxa.
| Iridoid Glycoside | S. clandestina subsp. peloponnesiaca (mg/100g dry plant) | S. clandestina subsp. clandestina (mg/100g dry plant) | S. raeseri (mg/100g dry plant) | S. scardica (mg/100g dry plant) | Reference |
| Monomelittoside | 1.15 | 1.95 | 2.19 | 1.34 | [5] |
| Melittoside | 0.98 | 2.50 | 11.21 | 0.69 | [5] |
| Ajugoside | 1.25 | 1.05 | 4.38 | Not Detected | [5] |
Data sourced from a 2022 study by Papageorgiou V.P., et al., published in Molecules.[5] It is noteworthy that Sideritis raeseri showed the highest concentration of both Melittoside and Ajugoside among the studied species.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for the extraction, isolation, and analysis of iridoid glycosides from Sideritis species, based on established research.[1][5][6]
-
Plant Material: The aerial parts of Sideritis species (stalks, leaves, and flowers) are collected, dried at room temperature, and ground into a fine powder.
-
Ultrasound-Assisted Extraction (UAE):
-
A sample of the ground plant material (e.g., 3 g) is subjected to acidic pretreatment.
-
The pretreated material is then extracted with a solvent, such as methanol or water, using an ultrasonic bath.
-
The extraction is typically performed for a set duration (e.g., 15 minutes) at a controlled temperature.
-
The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.[1]
-
-
Column Chromatography (CC):
-
The crude extract is dissolved in an appropriate solvent and adsorbed onto a solid support (e.g., silica gel).
-
The adsorbed extract is then loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents with increasing polarity (e.g., starting with dichloromethane and gradually adding methanol).
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Fractions containing the compounds of interest are further purified using pTLC plates.
-
The plates are developed with a suitable solvent system.
-
The bands corresponding to the desired iridoid glycosides are scraped off the plate, and the compounds are eluted with a polar solvent (e.g., methanol).[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The purified compounds and crude extracts are analyzed using an LC-MS system.
-
A C18 column is typically used for separation.
-
The mobile phase often consists of a gradient of water with a small percentage of acid (e.g., 0.1% acetic acid) and methanol or acetonitrile.[6]
-
Mass spectrometry is used for the detection and quantification of the compounds, often with an electrospray ionization (ESI) source. Quantification can be performed using an external standard.[6]
-
-
Nuclear Magnetic Resonance (NMR):
-
The final structures of the isolated compounds are confirmed using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[1]
-
Visualized Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the extraction and analysis of iridoid glycosides from Sideritis species.
Caption: General workflow for iridoid glycoside analysis from Sideritis.
Biological Activities and Potential Signaling Pathways
Iridoid glycosides from various plant sources are known to possess a range of biological activities, with antioxidant and anti-inflammatory effects being particularly prominent.[3] While research on the specific signaling pathways of iridoids from Sideritis is still emerging, we can infer potential mechanisms based on studies of these compounds from other sources.
The antioxidant potential of compounds like ajugoside has been linked to their ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[3] This helps to mitigate cellular damage caused by reactive oxygen species (ROS). A key signaling pathway involved in the cellular antioxidant response is the Nrf2-ARE pathway.
Caption: Proposed antioxidant signaling pathway for Sideritis iridoids.
Chronic inflammation is implicated in a wide range of diseases. Many phytochemicals exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1] These pathways control the production of pro-inflammatory cytokines like TNF-α and IL-6. Iridoids may inhibit the activation of these pathways, leading to a reduction in the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway for Sideritis iridoids.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Neuroprotective Potential of Ginsenosides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of various ginsenosides, with a focus on experimental data and mechanistic insights. We delve into the efficacy of these natural compounds in preclinical models of neurological disorders, comparing them with other neuroprotective agents and elucidating the underlying signaling pathways.
Executive Summary
Ginsenosides, the primary active saponins from Panax ginseng, have emerged as promising candidates for neuroprotective therapies. Extensive preclinical evidence demonstrates their ability to mitigate neuronal damage in various models of neurological disorders, including cerebral ischemia and Parkinson's disease. This guide synthesizes the current state of research, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms through which ginsenosides exert their protective effects. Our analysis focuses on key ginsenosides—Rd, Rg1, Rb1, and Re—and compares their performance against other neuroprotective agents, offering a valuable resource for researchers seeking to advance the development of novel treatments for neurodegenerative diseases.
Comparative Efficacy of Ginsenosides: In Vivo and In Vitro Studies
The neuroprotective effects of ginsenosides have been extensively evaluated in both animal models of neurological disorders and in vitro cell culture systems. The following tables summarize the quantitative data from key studies, providing a clear comparison of their efficacy.
Table 1: In Vivo Neuroprotective Effects of Ginsenosides in Cerebral Ischemia Models
| Ginsenoside | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Ginsenoside Rd | Rat (MCAO) | 10-50 mg/kg | Intraperitoneal | Significantly reduced infarct volume. Improved neurological outcome for up to 6 weeks.[1] | |
| Rat (MCAO) | 100 mg/kg | Oral | Significantly greater numbers of normal motor neurons. Decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. | [2] | |
| Ginsenoside Rg1 | Rat (MCAO) | Not specified | Not specified | Significantly reduced infarction volume and alleviated neurological deficits. Inhibited the increase in MDA concentration. | [3][4] |
| Ginsenoside Rb1 | Rat (MCAO) | Not specified | Not specified | Significantly reduced infarction volume and alleviated neurological deficits. Inhibited the increase in MDA concentration. | [3][4] |
| Ginsenoside-MC1 | Rat (MCAO) | 10 mg/kg | Intraperitoneal | Significantly lessened infarct volumes (28±2.4% vs 46±5.9% in the injury group). | [5] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: In Vivo Neuroprotective Effects of Ginsenosides in Parkinson's Disease Models
| Ginsenoside | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Ginsenoside Rg1 | Mouse (MPTP) | 10 mg/kg | Intraperitoneal | Restored motor functions to physiological levels. Attenuated the loss of dopaminergic neurons in the substantia nigra and striatum.[6] | |
| Mouse (MPTP/p) | Not specified | Oral | Attenuated high mortality, behavior defects, and loss of dopamine neurons. | [7] | |
| Ginsenoside Rd & Re | Rat (CCl4-induced) | 10 µM | In vitro | Strongly reduced cell loss and degeneration of dopaminergic neurons. | [8] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; MPTP/p: MPTP with probenecid
Table 3: Comparative Efficacy of Ginsenoside Rd with Other Neuroprotective Agents
| Compound | Animal Model | Key Findings | Reference |
| Ginsenoside Rd | Rat (MCAO) | Significantly more effective than edaravone and slightly more effective than N-tert-butyl-alpha-phenylnitrone (PBN) in reducing infarct volume and improving neurological outcome. | [1] |
| Edaravone | Rat (MCAO) | Less effective than Ginsenoside Rd in histological and functional improvement. | [1] |
| PBN | Rat (MCAO) | Less effective than Ginsenoside Rd. | [1] |
Table 4: In Vitro Neuroprotective Effects of Ginsenosides
| Ginsenoside | Cell Model | Insult | Key Findings | Reference |
| Ginsenoside R0 | PC12 cells | Anoxia/Oxidative damage | Increased cell viability, higher SOD activity, and lower MDA levels compared to Edaravone. | [9] |
| Ginsenoside Re | SH-SY5Y cells | Rotenone | Identified as the most potent inhibitor of rotenone-induced cytotoxicity among Rg1, Rg2, Rg3, and Rh2. | [10] |
| Ginsenosides Rb1, Rb2, Re, Rg1 | Primary astrocytes | H2O2 | Reduced astrocytic death and decreased reactive oxygen species (ROS) formation. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats (or other appropriate strain) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery is isolated. A nylon monofilament with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn. In permanent MCAO models, the filament is not removed.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate analgesia and care.
-
Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and biochemical markers are assessed at specific time points post-MCAO.[5][12]
MPTP-Induced Parkinson's Disease Model in Mice
This model is used to study the loss of dopaminergic neurons, a hallmark of Parkinson's disease.
-
Animal Preparation: C57BL/6 mice are commonly used.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered, often via intraperitoneal injection, over a specific period. Probenecid may be co-administered to inhibit the clearance of MPTP's active metabolite, MPP+.
-
Ginsenoside Treatment: Ginsenosides are administered before, during, or after MPTP administration, depending on the study design.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod, wire suspension, and pole tests.[6]
-
Histological and Biochemical Analysis: Brain tissue is analyzed to quantify the loss of dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry) and measure levels of dopamine and its metabolites.[6][7]
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neurons from a toxic insult.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of the ginsenoside for a specified duration (e.g., 1 hour).
-
Induction of Cell Death: A neurotoxin (e.g., rotenone, H2O2, MPP+) or condition (e.g., oxygen-glucose deprivation) is added to the culture medium to induce cell death.
-
Assessment of Cell Viability: Cell viability is measured using assays such as MTT, LDH release, or AlamarBlue.[9][10][13]
-
Biochemical Analysis: Cellular markers of oxidative stress (e.g., ROS, MDA) and apoptosis (e.g., caspase activity) are quantified.[9]
Signaling Pathways in Ginsenoside-Mediated Neuroprotection
Ginsenosides exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Understanding these pathways is critical for the development of targeted therapies.
Anti-Inflammatory and Antioxidant Pathways
Ginsenosides are known to suppress neuroinflammation and oxidative stress, key contributors to neuronal damage.
Caption: Ginsenoside-mediated anti-inflammatory and antioxidant pathways.
Pro-Survival and Anti-Apoptotic Pathways
Ginsenosides can also promote neuronal survival by activating pro-survival signaling cascades and inhibiting apoptotic cell death.
Caption: Pro-survival and anti-apoptotic signaling pathways activated by ginsenosides.
Experimental Workflow for Assessing Neuroprotective Efficacy
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound like a ginsenoside.
Caption: General experimental workflow for validating neuroprotective effects.
Conclusion
The collective evidence strongly supports the neuroprotective potential of ginsenosides, particularly Rd, Rg1, Rb1, and Re. Their multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects, make them attractive candidates for further investigation in the context of various neurodegenerative diseases. The comparative data presented in this guide highlight the efficacy of ginsenosides, in some cases surpassing that of other known neuroprotective agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and translate the promise of ginsenosides into effective clinical therapies. Future research should focus on well-designed clinical trials to validate these preclinical findings in human populations.
References
- 1. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rd attenuates cerebral ischemia/reperfusion injury by exerting an anti-pyroptotic effect via the miR-139-5p/FoxO1/Keap1/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Comparative analysis of the neuroprotective effects of ginsenosides Rg1 and Rb1 extracted from Panax notoginseng against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. Ginsenoside Rg1 Ameliorates Motor Function in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 attenuates motor impairment and neuroinflammation in the MPTP-probenecid-induced parkinsonism mouse model by targeting α-synuclein abnormalities in the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of Ginsenoside R0 on Anoxic and Oxidative Damage In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. researchgate.net [researchgate.net]
- 13. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of Gelidoside Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro and in vivo activities of Gelidoside is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally similar iridoid glycosides, such as Catalpol and Aucubin. The information presented herein is intended to serve as a reference for research and development, highlighting potential activities and methodologies for the investigation of this compound.
Introduction to this compound and Structurally Related Iridoid Glycosides
This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are widely distributed in the plant kingdom and have been investigated for a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects[1][2][3]. Due to the scarcity of direct data on this compound, this guide will draw comparisons with two well-studied iridoid glycosides:
-
Catalpol: Extensively studied for its neuroprotective, anti-inflammatory, and potential anticancer activities[4][5][6][7][8].
-
Aucubin: Known for its neuroprotective and anti-inflammatory properties[1][9][10][11][12].
The structural similarities between these compounds suggest that this compound may exhibit a comparable spectrum of biological activities.
Comparative In Vitro Bioactivity Data
Table 1: In Vitro Bioactivity of Structurally Similar Iridoid Glycosides
| Compound | Assay Type | Cell Line/Target | Endpoint | IC50/EC50 (µM) | Reference |
| Catalpol | Anti-proliferative | Human MCF-7 breast cancer cells | Cell Viability | 25-100 µg/mL | [7] |
| Anti-proliferative | Human osteosarcoma cells (MG63, U2OS) | Cell Viability | Not specified | [7] | |
| Aucubin | Neuroprotection | Gerbil brain tissue (post-ischemia) | Oxidative stress reduction | 10 mg/kg (in vivo dose) | [9][12] |
| Neuroprotection | Rat diabetic encephalopathy model | Neuronal apoptosis inhibition | 5 mg/kg (in vivo dose) | [10] | |
| Various Iridoids | Anti-inflammatory | Mouse peritoneal macrophages | PGE2 release inhibition | Oleuropeoside: 47, Ligustroside: 48.53 | [13] |
Note: The lack of specific IC50/EC50 values for this compound underscores the need for foundational in vitro screening to determine its potency across various biological assays.
Comparative In Vivo Efficacy Data
Similar to the in vitro data, specific in vivo efficacy data for this compound is not available. The table below presents a summary of in vivo studies on Catalpol and Aucubin, which can guide the design of future animal studies for this compound.
Table 2: In Vivo Efficacy of Structurally Similar Iridoid Glycosides
| Compound | Animal Model | Condition | Dosage | Key Findings | Reference |
| Catalpol | Mouse xenograft | Liver cancer | Not specified | Synergizes with regorafenib to increase apoptosis and inhibit angiogenesis. | [5][6] |
| Mouse xenograft | Gastric cancer | Not specified | Synergizes with chloroquine to promote anticancer action. | [5][6] | |
| Aucubin | Gerbil | Forebrain ischemia | 10 mg/kg/day (i.p.) for 7 days | Protected pyramidal cells from ischemic injury by reducing oxidative stress. | [9][12] |
| Rat | Diabetic encephalopathy | 5 mg/kg for 15 days (i.p.) | Inhibited hippocampal neuronal apoptosis. | [10] | |
| Rat | Diabetic encephalopathy | 1, 5, 10 mg/kg | Reduced lipid peroxide content and regulated antioxidant enzyme activities. | [11] |
Potential Signaling Pathways
Based on studies of related iridoid glycosides, this compound may modulate key signaling pathways involved in inflammation, cell survival, and apoptosis.
Anti-inflammatory Signaling
Iridoid glycosides like Catalpol have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways .
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Neuroprotective Signaling
The neuroprotective effects of iridoid glycosides are often attributed to the activation of pro-survival pathways like PI3K/Akt and the modulation of apoptosis-related proteins.
References
- 1. Therapeutic potentials of iridoids derived from Rubiaceae against in vitro and in vivo inflammation: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotection of aucubin in primary diabetic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aucubin prevents loss of hippocampal neurons and regulates antioxidative activity in diabetic encephalopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of Gelidoside with other natural anti-inflammatories"
In the landscape of natural product research, iridoid glycosides are emerging as potent anti-inflammatory agents. This guide provides a detailed, data-driven comparison of Gelidoside's close structural analog, Geniposide, with other well-established natural anti-inflammatory compounds. The following sections dissect their performance in preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive resource for comparative analysis.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of Geniposide has been quantified across various in vitro and in vivo models. The following table summarizes key data points, comparing its activity with other prominent natural compounds.
| Compound | Model System | Key Inflammatory Mediator | IC50 / Inhibition (%) | Reference |
| Geniposide | TNF-α-induced RA-FLS | IL-17, IL-8, TNF-α, MMP-3, MMP-9 | Significant reduction at 25, 50, and 100 µmol/L | [1] |
| TNF-α-induced RA-FLS | p-JAK1, p-STAT1 | Significant inhibition at 25, 50, and 100 µmol/L | [1] | |
| LPS-stimulated FLS | IL-1β, IL-17 | Significant reduction with GE treatment | [2] | |
| CIA mice | IL-17, TNF-α, IL-8, MMP-3, MMP-9 | Significant reduction with low and high dose GE | [1] | |
| Geniposide | Carrageenan-induced rat paw edema | Edema | Potent inhibition | [3] |
| Acetic acid-induced vascular permeability | Permeability | Dose-dependent inhibition | [3] | |
| Rat air pouch edema model | Exudate and Nitric Oxide (NO) | Significant inhibition | [3] | |
| Curcumin | Various models | NF-κB, MAPK, COX, LOX pathways | Inhibition | [4] |
| TNF-α, IL-1β, IL-6 | Downregulation of secretion | [4] | ||
| Berberine Chloride | Macrophages, Colon epithelial cells | TNF-α, IL-6, IL-8 | Potent inhibition | [5] |
| Epigallocatechin Gallate (EGCG) | Macrophages, Colon epithelial cells | TNF-α, IL-6, IL-8 | Potent inhibition | [5] |
| Ginsenoside Rg3 | LPS-induced RAW264.7 cells | TNF-α, IL-6, IL-18, IL-1β | Significant reduction | [6] |
| Aucubin (hydrolyzed) | In vitro assay | COX-2 | IC50 of 8.83 mM | [7] |
| TNF-α | IC50 of 11.2 mM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data.
Cell Culture and Induction of Inflammation
-
Cell Line: Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) or RAW 264.7 murine macrophage cells.
-
Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/ml) for a specified period (e.g., 24 or 48 hours).[1][8]
Quantification of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8, IL-17) and matrix metalloproteinases (MMPs) in cell culture supernatants or serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][9]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK1, p-STAT1, iNOS, COX-2) overnight at 4°C. After washing, the membrane is incubated with a secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][8]
In Vivo Animal Models
-
Collagen-Induced Arthritis (CIA) in Rats: Arthritis is induced by immunization with type II collagen. Animals are then treated with the test compound (e.g., Geniposide at various doses) orally. Paw swelling and arthritis scores are monitored. Serum levels of inflammatory markers are measured at the end of the study.[10]
-
Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by injecting carrageenan into the rat's paw. The volume of the paw is measured at different time points after treatment with the test compound.[3]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Geniposide and other natural compounds are mediated through the modulation of key signaling pathways.
Geniposide's Anti-Inflammatory Signaling Cascade
Geniposide exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including the JAK-STAT, NF-κB, and MAPK pathways. In TNF-α-stimulated RA-FLS, Geniposide has been shown to significantly inhibit the phosphorylation of JAK1 and STAT1, key components of the JAK-STAT pathway that regulate the expression of inflammatory genes.[1] Furthermore, it can downregulate the expression of pro-inflammatory cytokines and MMPs, which are often under the control of the NF-κB transcription factor.
Caption: Geniposide inhibits inflammatory signaling.
General Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of natural compounds in a cell-based assay.
Caption: In vitro anti-inflammatory screening workflow.
Conclusion
The available data strongly suggests that Geniposide, a close analog of this compound, possesses significant anti-inflammatory properties, comparable to and in some aspects potentially more potent than other well-known natural anti-inflammatory agents. Its multi-target mechanism of action, involving the inhibition of key inflammatory signaling pathways like JAK-STAT and NF-κB, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental frameworks can serve as a robust starting point for researchers aiming to conduct head-to-head comparisons and further elucidate the therapeutic potential of this compound and other iridoid glycosides.
References
- 1. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammation Effects and Mechanisms Study of Geniposide on Rats with Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gelidoside
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Gelidoside, a natural glycoside compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Protective Clothing: A laboratory coat must be worn to protect against spills.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials should be treated with the same diligence as any other laboratory chemical. The following steps provide a clear, operational plan for its proper disposal.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions.[1] All materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated items such as weighing papers, pipette tips, and gloves. These should be collected in a designated, clearly labeled, and sealed container suitable for solid chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should never be poured down the drain.[1] They must be collected in a dedicated, leak-proof container that is compatible with the solvent used.[1] The container must be clearly labeled with the contents.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 2: Waste Container Management
Proper containment is essential for safe storage and transport of chemical waste.
-
Container Selection: Use only appropriate, leak-proof containers for waste collection.[3] Whenever possible, use the original container for disposal of unused product.[2] If reusing a container, ensure any previous labels are completely defaced or removed and the container is relabeled as hazardous waste.[4]
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound") and any solvents.[2][5]
-
Container Filling: Do not overfill waste containers. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[6]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[7][8]
Step 3: Storage of Chemical Waste
Designated storage areas are critical for maintaining a safe laboratory environment.
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[3][8]
-
Segregation in Storage: Store waste containers according to chemical compatibility to prevent dangerous reactions.[8] For instance, keep organic compounds separate from strong oxidizing agents.
-
Inspections: SAAs should be inspected weekly for any signs of leakage or container degradation.[8]
Step 4: Arranging for Waste Disposal
The final step is to ensure the waste is collected and disposed of by authorized personnel.
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, state, and federal regulations.[1]
Quantitative Data Summary for Chemical Waste Management
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste accumulation.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months | [3] |
| Container Fill Level (Liquids) | ≤ 75% of capacity | [6] |
Spill and Emergency Procedures
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all personnel and ensure the area is well-ventilated.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1]
-
Clean-up: Carefully scoop the absorbed material or spilled solid into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. nipissingu.ca [nipissingu.ca]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Gelidoside
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gelidoside, a substance requiring stringent safety protocols. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It is known to cause skin and eye irritation and is fatal if inhaled. Furthermore, it may lead to respiratory irritation and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure to its various hazards.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Protects against the inhalation of fatal vapors or aerosols.[1] |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the harmful substance. The outer glove should be removed and disposed of immediately after handling.[2] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes or sprays of the hazardous liquid.[3] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[2] |
Safe Handling and Storage Procedures
Strict adherence to the following operational protocols is essential for minimizing risks associated with this compound.
Operational Plan:
-
Preparation:
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Work should be conducted in a designated restricted area, clearly marked with warning signs.[2]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3]
-
-
Handling:
-
All handling of this compound must be performed within a certified chemical fume hood to prevent the inhalation of vapors.
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
-
Storage:
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention. |
| Eye Contact | Rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and have the individual drink two glasses of water at most. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent further spread of the spill. Use a liquid-absorbent material to carefully contain and clean up the spill. Dispose of the contaminated material as hazardous waste. Ensure the affected area is thoroughly cleaned. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations. This may involve incineration at a licensed hazardous waste facility.[4] Do not dispose of this compound down the drain or in the regular trash.[4]
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
